FNC-TP trisodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11FN6Na3O13P3 |
|---|---|
Molecular Weight |
592.11 g/mol |
IUPAC Name |
trisodium;[[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14FN6O13P3.3Na/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t5-,6-,7+,9+;;;/m0.../s1 |
InChI Key |
GPPSNTNXFLRJHS-WUCFMPIVSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the intracellularly active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides an in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.
Data Presentation: Antiviral Activity of FNC
The antiviral efficacy of FNC has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available, indicating the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity of FNC against Various Viruses
| Virus | Cell Line | EC50 | Selectivity Index (SI) | Reference(s) |
| HIV-1 | Various | 0.03–6.92 nM | >1000 | [1][2] |
| HIV-2 | Various | 0.018–0.025 nM | >1000 | [1] |
| Hepatitis C Virus (HCV) | In vitro assay | 0.024 µM (24 nM) | Not Reported | [1] |
| Hepatitis B Virus (HBV) | HepG2.2.15 cells | Potent Inhibition (Specific EC50 not detailed in provided search results) | Not Reported | [2] |
| Human Coronavirus OC43 (HCoV-OC43) | Not Specified | 4.3 µM | 15-83 | [1] |
| SARS-CoV-2 | Calu-3 cells | 1.2 µM | 83 | [1] |
| SARS-CoV-2 | Vero E6 cells | 4.31 µM | 15.35 | [1] |
Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases
| Viral Polymerase | IC50 | Reference(s) |
| HIV-1 Reverse Transcriptase (RT) | Potent Inhibition (Specific IC50 not detailed in provided search results) | [3] |
| Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) | Less potent than against HIV-1 RT | [3] |
| Respiratory Syncytial Virus (RSV) RdRp | Less potent than against HCV RdRp | [3] |
| Dengue Virus Type 2 (DENV-2) RdRp | Less potent than against RSV RdRp | [3] |
| SARS-CoV-2 RdRp | Poor substrate | [3] |
Mechanism of Action
FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral replication.[3][4]
Signaling Pathway: Intracellular Activation of FNC
The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral activity. This process is mediated by host cell kinases.
Caption: Intracellular phosphorylation cascade of FNC.
Experimental Protocols
In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells
This protocol describes a general method for evaluating the anti-HBV activity of nucleoside analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.
1. Cell Culture and Maintenance:
- Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Antiviral Activity Assay:
- Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well.
- After 24 hours, replace the culture medium with fresh medium containing serial dilutions of FNC. Include a no-drug control and a positive control (e.g., Lamivudine).
- Incubate the plates for 8 days, with a medium change containing the respective drug concentrations on day 4.
3. Quantification of Extracellular HBV DNA (Real-Time PCR):
- On day 8, collect the cell culture supernatant.
- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.
- The EC50 value is calculated as the concentration of FNC that reduces the extracellular HBV DNA level by 50% compared to the no-drug control.
4. Cytotoxicity Assay:
- Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.
- Treat the cells with the same serial dilutions of FNC.
- After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.
- The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50% compared to the no-drug control.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-HBV assay.
Clinical Studies
Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable study was a randomized, open-label, controlled clinical trial involving patients with mild to common COVID-19.
-
Study Design: Patients were randomized to receive either Azvudine plus standard symptomatic treatment or standard antiviral and symptomatic treatment.
-
Dosage: The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.
-
Primary Outcomes: The primary endpoint was the time to nucleic acid negative conversion (NANC).
-
Key Findings: The results from a pilot study indicated that patients treated with Azvudine had a significantly shorter time to the first NANC compared to the control group (mean of 2.60 days vs. 5.60 days).[2] Subsequent studies have supported these findings, demonstrating that Azvudine can shorten the time to viral clearance and reduce viral load in patients with COVID-19.
Conclusion
This compound, the active form of Azvudine, is a potent antiviral agent with a broad spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of action, involving the termination of viral nucleic acid synthesis, is well-established for nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses, further studies are needed to provide a more comprehensive and standardized quantitative assessment of its antiviral profile. Clinical trials have shown promising results for the treatment of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and clinical development are warranted to fully characterize its therapeutic potential across its antiviral spectrum.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FNC-TP Trisodium: A Deep Dive into a Novel Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FNC-TP trisodium is the intracellular, active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Initially developed for the treatment of Hepatitis C, Azvudine has demonstrated significant antiviral activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][4][5] Its unique dual-targeting mechanism of action, which includes the direct inhibition of viral reverse transcriptase and the restoration of the innate antiviral factor APOBEC3G, positions it as a promising therapeutic agent.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
FNC, a cytidine analog, is a prodrug that is intracellularly phosphorylated to its active triphosphate form, FNC-TP.[7] The primary mechanism of action of FNC-TP is the inhibition of viral reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV.[5]
Inhibition of Viral Reverse Transcriptase
FNC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by reverse transcriptase. Upon incorporation, the modified sugar moiety of FNC prevents the formation of the subsequent phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[8]
Caption: FNC-TP competitively inhibits reverse transcriptase.
Restoration of APOBEC3G Antiviral Activity
Beyond its direct role as a reverse transcriptase inhibitor, FNC has been shown to restore the function of the host antiviral protein, Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[6] In the presence of HIV's Vif protein, A3G is targeted for ubiquitination and subsequent proteasomal degradation. FNC has been reported to bind to the Vif-E3 ubiquitin ligase complex, thereby preventing the degradation of A3G.[9] The restored A3G can then be packaged into new virions, where it induces hypermutation of the viral DNA during reverse transcription in the next infected cell, rendering the virus non-infectious.
Caption: FNC protects APOBEC3G from Vif-mediated degradation.
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activity of Azvudine (FNC) against various viral strains.
| HIV-1 Laboratory Strains | EC50 (nM) * | Reference |
| IIIB | 0.03 - 0.11 | [1][2] |
| RF | 0.03 - 0.11 | [1][2] |
| HIV-1 Clinical Isolates | EC50 (nM) * | Reference |
| KM018 | 6.92 | [1] |
| TC-1 | 0.34 | [1] |
| WAN T69N | 0.45 | [1] |
| HIV-2 Strains | EC50 (nM) * | Reference |
| ROD | 0.018 | [1] |
| CBL-20 | 0.025 | [1] |
| Drug-Resistant HIV-1 Strains | EC50 (nM) * | Reference |
| L74V (NRTI-resistant) | 0.11 | [1][2] |
| L10R/M46I/L63P/V82T/I84V (PI-resistant) | 0.14 | [1][2] |
| RF V82F/184V (PI-resistant) | 0.37 | [1][2] |
| pNL4-3 gp41 (36G) V38A/N42T (FI-resistant) | 0.36 | [1][2] |
| Other Viruses | EC50 | Reference |
| Hepatitis C Virus (HCV) | 24 nM | [10] |
| HCoV-OC43 | 4.3 µM | [10] |
| SARS-CoV-2 | 1.2 µM | [10] |
*EC50 (50% effective concentration) values were determined in various cell-based assays.
Pharmacokinetic Profile
| Parameter | Value | Model | Reference |
| Oral Bioavailability | 82.7% | Dog | [10] |
| Intracellular Retention of FNC-TP | Markedly longer than 3TC-TP | Human PBMCs | [9] |
| Elimination Half-life | 13.8 hours (5 mg oral dose) | Human | [11] |
Experimental Protocols
In Vitro Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for determining the anti-HIV activity of FNC using human PBMCs.
Caption: Workflow for determining the anti-HIV activity of FNC in PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh blood of healthy human donors using Ficoll-Paque density gradient centrifugation.[12]
-
Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL and interleukin-2 (IL-2) at 20 U/mL for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[13][14]
-
Infection: Plate the stimulated PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate. Infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Drug Treatment: Immediately after infection, add serial dilutions of FNC (or a control drug like Lamivudine) to the wells. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7 days.
-
p24 Antigen Quantification: On day 7 post-infection, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit.
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Intracellular FNC-TP
This protocol describes a method for the extraction and quantification of the active triphosphate form of FNC from cells.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., CEM-SS or PBMCs) in culture flasks. Treat the cells with a known concentration of FNC for a specified period.
-
Cell Lysis and Extraction:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with 0.5 mL of cold 70:30 methanol:water (v:v).[15]
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Solid-Phase Extraction (SPE) for Nucleotide Separation:
-
Use a strong anion exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate forms of FNC.[4][15]
-
Condition the cartridge with methanol and then water.
-
Load the cell lysate onto the cartridge.
-
Wash the cartridge to remove unbound cellular components.
-
Elute the monophosphate, diphosphate, and triphosphate fractions using buffers with increasing salt concentrations.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of FNC-TP in the triphosphate fraction using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]
-
Develop a standard curve using known concentrations of this compound.
-
Normalize the quantified amount of FNC-TP to the total number of cells used in the extraction.
-
Conclusion
This compound, the active metabolite of Azvudine, is a highly potent nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action that includes both direct viral enzyme inhibition and modulation of the host's innate immune response. Its broad-spectrum antiviral activity, favorable pharmacokinetic profile, and efficacy against drug-resistant viral strains underscore its significant potential as a therapeutic agent for various viral infections. The experimental protocols provided herein offer a framework for the continued investigation and development of this promising antiviral compound. Further research, particularly focused on the long-term intracellular pharmacokinetics of FNC-TP and its clinical efficacy in diverse patient populations, is warranted.
References
- 1. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azvudine | Reverse Transcriptase | HBV | HCV Protease | TargetMol [targetmol.com]
- 3. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azvudine (FNC): a promising clinical candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. China approves Sincere Biotech’s oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]
- 10. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. hanc.info [hanc.info]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine) and its Trisodium Triphosphate Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine), also known as Azvudine, a novel nucleoside analog with potent antiviral and anticancer properties. The document details the chemical synthesis of FNC and its active triphosphate form, FNC-TP, presented as a trisodium salt. It includes detailed experimental protocols for assessing its biological activity and summarizes key quantitative data from various studies. Furthermore, this guide illustrates the primary signaling pathways—the Wnt/β-catenin and mitochondrial apoptosis pathways—through which FNC exerts its therapeutic effects, utilizing Graphviz diagrams for clear visualization.
Introduction
FNC, or Azvudine, is a synthetic cytidine nucleoside analog that has demonstrated broad-spectrum activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and SARS-CoV-2.[1][2][3] In addition to its antiviral effects, FNC has shown significant anticancer activity against various cancer cell lines, such as non-small cell lung cancer and non-Hodgkin lymphoma.[4][5][6] Its dual-action mechanism makes it a compound of significant interest in drug development. This guide aims to consolidate the current technical knowledge on FNC to aid researchers in its further investigation and application.
Chemical Synthesis
Synthesis of FNC (N⁴-hydroxy-5-fluoro-2'-deoxycytidine)
The synthesis of FNC involves a multi-step process, starting from a readily available precursor, 5-fluoro-2'-deoxyuridine. The key steps include the protection of hydroxyl groups, conversion to a cytidine derivative, and a final N4-hydroxylation step.
Experimental Protocol:
-
Protection of 5-fluoro-2'-deoxyuridine: The 3'- and 5'-hydroxyl groups of 5-fluoro-2'-deoxyuridine are protected using a suitable protecting group, such as a benzoyl group. This is typically achieved by reacting 5-fluoro-2'-deoxyuridine with benzoic anhydride in the presence of a base like pyridine.[7]
-
Conversion to 5-fluoro-2'-deoxycytidine: The protected 5-fluoro-2'-deoxyuridine is then converted to the corresponding cytidine derivative. This can be achieved by treatment with a phosphitylating agent followed by reaction with ammonia.[7][8]
-
N4-hydroxylation: The final step is the introduction of the hydroxyl group at the N4 position of the cytosine base. This is a critical step and can be performed by reacting the protected 5-fluoro-2'-deoxycytidine with hydroxylamine.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, FNC.
A detailed, step-by-step protocol for a similar synthesis of N4-hydroxycytidine analogs can be found in the literature, which can be adapted for the synthesis of FNC.
Synthesis of FNC-TP Trisodium Precursor
The biologically active form of FNC is its 5'-triphosphate derivative (FNC-TP). The synthesis of the trisodium salt of FNC-TP from FNC is a critical step for in vitro assays and mechanistic studies. The general procedure involves enzymatic or chemical phosphorylation.
Experimental Protocol (General Method):
-
Monophosphorylation: FNC is first converted to its 5'-monophosphate (FNC-MP). This can be achieved chemically using a phosphorylating agent like phosphoryl chloride in a suitable solvent.
-
Diphosphorylation: FNC-MP is then converted to the 5'-diphosphate (FNC-DP).
-
Triphosphorylation: Finally, FNC-DP is phosphorylated to FNC-TP. A common method for the final phosphorylation step is the Yoshikawa procedure or enzymatic methods using nucleoside diphosphate kinase.[9]
-
Conversion to Trisodium Salt: The resulting FNC-TP is typically purified by ion-exchange chromatography. To obtain the trisodium salt, the purified FNC-TP is treated with a sodium-containing base (e.g., sodium bicarbonate or sodium hydroxide) and then lyophilized.
Biological Activity and Mechanism of Action
FNC exerts its biological effects through multiple mechanisms, primarily by inhibiting viral replication and inducing apoptosis in cancer cells.
Antiviral Activity
As a nucleoside analog, FNC is intracellularly phosphorylated to its active triphosphate form, FNC-TP. FNC-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, leading to chain termination during viral genome replication.[10]
Experimental Protocol: Plaque Reduction Assay
A plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Seeding: Plate susceptible host cells in 24-well plates and grow to confluency.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of FNC.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques.
-
Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of FNC that reduces the number of plaques by 50% (EC50) is then calculated.
Anticancer Activity
FNC has demonstrated potent activity against various cancer cell lines. Its anticancer mechanism involves the induction of cell cycle arrest and apoptosis.[4][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., Raji, JeKo-1, H460) in 96-well plates at a predetermined density.[9]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of FNC concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The concentration of FNC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways
FNC's anticancer effects are mediated through its influence on key cellular signaling pathways, including the Wnt/β-catenin pathway and the mitochondrial apoptosis pathway.
Inhibition of Wnt/β-catenin Signaling Pathway
FNC has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation and invasion. FNC treatment leads to a decrease in the levels of β-catenin and downstream target genes like MMP-2, MMP-9, and VEGF, while increasing the expression of GSK-3β and E-cadherin.
Caption: FNC inhibits the Wnt/β-catenin pathway.
Activation of Mitochondrial Apoptosis Pathway
FNC induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[4][5]
Caption: FNC induces mitochondrial-mediated apoptosis.
Quantitative Data Summary
The following tables summarize the reported antiviral and anticancer activities of FNC.
Table 1: Antiviral Activity of FNC
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| HIV-1IIIB | C8166 | 0.11 | [2] |
| HIV-1KM018 | MT-4 | 6.92 | [2] |
| HIV-1TC-1 | MT-4 | 0.34 | [2] |
| HIV-2ROD | C8166 | 0.018 | [2] |
| HIV-2CBL-20 | C8166 | 0.025 | [2] |
| HCV (genotype 1b) | 2209-23 | 24 | [3] |
| SARS-CoV-2 | Vero E6 | 1200 | [1] |
Table 2: Anticancer Activity of FNC
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 0.2 | |
| JeKo-1 | Mantle Cell Lymphoma | 0.097 | |
| H460 | Non-small Cell Lung Cancer | Not specified | [4][5] |
| SUDHL-6 | B-cell non-Hodgkin lymphoma | 4.55 | [6] |
| RL | B-cell non-Hodgkin lymphoma | 1.74 | [6] |
Conclusion
FNC is a promising dual-action therapeutic agent with well-documented antiviral and anticancer properties. This guide has provided a consolidated resource for researchers, covering its synthesis, biological evaluation methods, and mechanisms of action. The provided experimental outlines and signaling pathway diagrams offer a foundational understanding for future research and development of FNC as a clinical candidate. Further detailed investigation into the synthesis optimization and specific experimental conditions will be crucial for advancing this potent molecule towards therapeutic applications.
References
- 1. US7365188B2 - Process for producing N4-Acyl-5â²-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 2. Inhibition of the canonical Wnt/β-catenin pathway interferes with macropinocytosis to suppress pseudorabies virus proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial-mediated apoptosis as a therapeutic target for FNC (2′-deoxy-2′-b-fluoro-4′-azidocytidine)-induced inhibition of Dalton’s lymphoma growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FNC inhibits non-small cell lung cancer by activating the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. 2'-Fluoro-2'-deoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
Technical Guide: FNC-TP (Clevudine Trisodium) Activity Against Hepatitis B Virus Polymerase
Executive Summary
This document provides a detailed technical overview of the mechanism and activity of FNC-TP trisodium (Clevudine-5'-triphosphate) against the Hepatitis B Virus (HBV) polymerase. Clevudine (L-FMAU), a pyrimidine nucleoside analog, is the prodrug that, upon intracellular phosphorylation to its active triphosphate form (FNC-TP), exhibits potent anti-HBV activity. A significant body of research has demonstrated that FNC-TP uniquely inhibits the HBV polymerase through a noncompetitive mechanism, distinguishing it from many other nucleos(t)ide analog inhibitors. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory action, and provides visual representations of its mechanism and the experimental workflows used in its evaluation.
Mechanism of Action
Clevudine is a nucleoside analog with an unnatural L-configuration.[1] Following administration, it is transported into hepatocytes where it undergoes phosphorylation by cellular kinases to its active 5'-triphosphate metabolite, FNC-TP.[1][2] This active form is the primary agent of antiviral activity.
The mechanism of action of FNC-TP is multifaceted and distinct from many other nucleoside analogs. It targets the HBV polymerase, a reverse transcriptase (RT), which is essential for viral replication.[1] FNC-TP inhibits multiple functions of the polymerase:
-
Protein Priming: FNC-TP strongly inhibits the initiation stage of protein priming, a critical first step in HBV DNA synthesis, independent of the deoxynucleoside triphosphate (dNTP) substrate.[3][4]
-
DNA Chain Elongation: Kinetic analyses have revealed that FNC-TP inhibits the DNA elongation step in a noncompetitive manner.[3] This suggests that FNC-TP binds to the HBV polymerase at a site distinct from the active site for dNTP binding, inducing a conformational change that distorts the active site and prevents DNA chain elongation.[3][5] This noncompetitive inhibition is a key characteristic, as it means the inhibitory effect is not overcome by increasing concentrations of the natural substrate, deoxythymidine triphosphate (dTTP).
-
Primer Elongation: FNC-TP also inhibits the second stage of protein priming, which is the elongation of the initial DNA primer.[5]
Unlike obligate chain terminators, Clevudine possesses a 3'-OH group.[3] However, molecular dynamics simulations suggest that even if it were incorporated, the conformational adjustments required would be unfavorable, thus preventing its efficient use as a substrate by the HBV polymerase.[6]
Quantitative Inhibitory Data
The inhibitory activity of FNC (Clevudine) and its metabolites has been quantified in various assays. The following table summarizes key findings from in vitro and cell-based experiments.
| Compound/Metabolite | Assay Type | Target | Parameter | Value | Reference(s) |
| Clevudine-TP (FNC-TP) | Endogenous Polymerase Assay | HBV DNA Polymerase | K_i | 0.68 µM | [3] |
| Clevudine (L-FMAU) | Cell-based (H1 cells) | HBV Replication | EC_50 | 5.0 µM | [2] |
| Clevudine (L-FMAU) | Cell-based (Primary Duck Hepatocytes) | DHBV Replication | IC_50 | 0.1 µM | [5] |
| ATI-2173 (Clevudine Prodrug) | Cell-based (Primary Human Hepatocytes) | HBV Replication | EC_50 | 1.31 nM | [5] |
K_i: Inhibition Constant; EC_50: Half-maximal Effective Concentration; IC_50: Half-maximal Inhibitory Concentration.
Experimental Protocols
The evaluation of FNC-TP's activity against HBV polymerase relies on specialized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Endogenous Polymerase Assay (EPA)
This assay measures the ability of an inhibitor to block viral DNA synthesis by the native HBV polymerase within intact viral nucleocapsids.
Objective: To determine the kinetic parameters of inhibition (e.g., K_i) of HBV DNA polymerase by FNC-TP.
Methodology:
-
Isolation of HBV Nucleocapsids:
-
HepG2 cells are transfected with an HBV-expressing plasmid.
-
After a suitable incubation period (e.g., 5 days), the cells are lysed using a non-ionic detergent buffer (e.g., buffer containing NP-40).
-
The cell lysate is centrifuged to pellet cellular debris.
-
The supernatant containing the cytoplasmic viral nucleocapsids is collected.
-
Nucleocapsids are often further purified by precipitation with polyethylene glycol (PEG) and subsequent centrifugation.
-
-
Polymerase Reaction:
-
The purified nucleocapsids are resuspended in a reaction buffer typically containing Tris-HCl, MgCl₂, KCl, DTT, and a mix of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dCTP).
-
The fourth deoxynucleoside triphosphate (e.g., dTTP) is added, including a radiolabeled version (e.g., [α-³²P]dTTP or [α-³³P]TTP), to allow for the detection of newly synthesized DNA.
-
Varying concentrations of the inhibitor (FNC-TP) are added to the reaction mixtures. For kinetic analysis, the concentrations of both the inhibitor and the competing natural substrate (dTTP) are varied.
-
-
DNA Synthesis and Quantification:
-
The reaction mixtures are incubated at 37°C for several hours to allow for DNA synthesis.
-
The reaction is stopped, and the DNA is precipitated (e.g., using trichloroacetic acid) onto filter paper or membranes.
-
The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
The velocity of the polymerase reaction is determined based on the amount of incorporated radiolabel.
-
For kinetic analysis, data are plotted using methods such as Lineweaver-Burk plots to determine the mode of inhibition (competitive, noncompetitive, etc.) and to calculate the inhibition constant (K_i).[3]
-
Cell-Based HBV Replication Assay
This assay measures the overall antiviral activity of the parent compound (Clevudine) in a cellular context, encompassing cellular uptake, phosphorylation, and inhibition of viral replication.
Objective: To determine the EC_50 of Clevudine against HBV replication in a cell culture model.
Methodology:
-
Cell Culture and Treatment:
-
A stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) is seeded in multi-well plates.
-
The cells are treated with a serial dilution of the test compound (Clevudine).
-
The cells are incubated for a defined period (e.g., 7-9 days), with the medium and compound being replenished periodically.
-
-
Quantification of Viral DNA:
-
Extracellular Virions: The cell culture supernatant is collected, and viral particles are concentrated. The encapsidated HBV DNA is released and quantified using quantitative PCR (qPCR).
-
Intracellular Replicative Intermediates: The cells are lysed, and total intracellular DNA is extracted. The HBV replicative intermediates are then quantified by Southern blot analysis or qPCR.
-
-
Data Analysis:
-
The amount of HBV DNA is plotted against the concentration of the antiviral compound.
-
The EC_50 value, the concentration at which HBV replication is inhibited by 50%, is calculated from the dose-response curve.
-
Visualizations
Mechanism of Action Pathway
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of FNC-TP Trisodium in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of FNC-TP Trisodium
The solubility of a test compound in cell culture media is a critical first step in any in vitro assay to ensure accurate dosing and avoid artifacts from precipitation. As a trisodium salt of a nucleoside triphosphate, FNC-TP is expected to be water-soluble. However, the complex composition of cell culture media, containing salts, amino acids, vitamins, and proteins, can influence its solubility.
Factors Influencing Solubility in Cell Culture Media
Several factors can impact the solubility of this compound in cell culture media:
-
pH: ATP, a similar nucleoside triphosphate, is stable in aqueous solutions between pH 6.8 and 7.4.[4] Most standard cell culture media are buffered within this range (typically pH 7.2-7.4), which should be favorable for FNC-TP solubility.
-
Temperature: While initial dissolution may be performed at room temperature, experiments are typically conducted at 37°C. It is important to assess solubility at the intended experimental temperature.
-
Media Components: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) present in some media formulations could potentially interact with the triphosphate group, although this is less likely to cause precipitation with the trisodium salt form.
-
Co-solvents: If a stock solution of FNC-TP is prepared in a co-solvent like DMSO, the final concentration of the co-solvent in the media should be kept to a minimum (typically <0.5%) to avoid precipitation and cellular toxicity.
Experimental Protocol for Determining Solubility
A tiered approach is recommended to determine the empirical solubility limit of this compound in a specific cell culture medium.
Table 1: Experimental Protocol for Solubility Determination
| Step | Procedure | Details |
| 1. Preparation of Stock Solution | Prepare a high-concentration stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl, pH 7.5). | The use of a sodium salt form should enhance aqueous solubility. |
| 2. Serial Dilutions | Perform serial dilutions of the stock solution in the target cell culture medium to create a range of concentrations. | It is advisable to test concentrations above and below the expected efficacious concentration. |
| 3. Incubation | Incubate the solutions at the intended experimental temperature (e.g., 37°C) for a duration relevant to the planned experiment (e.g., 24, 48, 72 hours). | |
| 4. Visual Inspection | Visually inspect for any precipitate formation against a dark background. | This provides a qualitative assessment. |
| 5. Quantitative Assessment (Nephelometry) | For a more precise determination, measure the turbidity of the solutions using a nephelometer, which measures light scattering.[5] | An increase in nephelometric turbidity units (NTU) compared to a vehicle control indicates precipitation. A threshold NTU value (e.g., >10) can be set to define insolubility.[6][7] |
| 6. Quantitative Assessment (UV/Vis Spectrophotometry) | Alternatively, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at the λmax of FNC-TP. A decrease in absorbance compared to the expected concentration indicates precipitation.[5] | This method requires knowledge of the molar extinction coefficient of FNC-TP. |
Diagram 1: Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
The stability of this compound in cell culture media is crucial for ensuring that the compound remains in its active triphosphate form throughout the duration of an experiment. The primary degradation pathway for nucleoside triphosphates is hydrolysis of the phosphate chain, yielding the diphosphate (FNC-DP) and monophosphate (FNC-MP) forms, which are not the active species for viral polymerase inhibition.
Factors Influencing Stability in Cell Culture Media
-
pH: The stability of nucleoside triphosphates is highly pH-dependent. At pH values outside the neutral range (6.8-7.4), hydrolysis is accelerated.[4] A patent for stabilized aqueous nucleoside triphosphate solutions suggests that a pH above 7.5, and ideally between 8 and 10, increases stability.[8]
-
Temperature: Higher temperatures increase the rate of hydrolysis. While experiments are conducted at 37°C, long-term storage of FNC-TP solutions should be at low temperatures (-20°C or -80°C).
-
Enzymatic Degradation: Cell culture media supplemented with serum can contain phosphatases that can degrade FNC-TP. Even in serum-free media, cellular ectonucleotidases released from cells can contribute to degradation.
-
Divalent Cations: Metal ions can act as catalysts for the hydrolysis of the phosphate bonds.
Experimental Protocol for Assessing Stability
The stability of this compound can be assessed by monitoring its concentration over time in the cell culture medium under experimental conditions.
Table 2: Experimental Protocol for Stability Assessment
| Step | Procedure | Details |
| 1. Preparation of Test Solution | Prepare a solution of this compound in the target cell culture medium at a relevant experimental concentration. | |
| 2. Incubation | Incubate the solution at 37°C in a CO₂ incubator to maintain pH. | |
| 3. Time-Course Sampling | Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). | |
| 4. Sample Quenching and Storage | Immediately quench enzymatic activity by adding a suitable solvent (e.g., cold methanol) or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis. | |
| 5. Quantitative Analysis (LC-MS/MS) | Analyze the samples using a validated ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method.[9] | This method can simultaneously quantify FNC-TP, FNC-DP, and FNC-MP, allowing for the monitoring of both the parent compound and its degradation products. |
| 6. Data Analysis | Plot the concentration of FNC-TP versus time to determine its degradation kinetics and half-life in the medium. |
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Mechanism of Action and Signaling Pathways
FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases.[3][10] Upon incorporation into the nascent viral DNA or RNA chain, it leads to chain termination, thus halting viral replication.[3] While the primary target is the viral polymerase, the introduction of a nucleoside analog can have broader effects on cellular signaling.
General Cellular Uptake and Phosphorylation
FNC, the prodrug of FNC-TP, is taken up by cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This process is common for NRTIs.
Diagram 3: Intracellular Activation of FNC
Caption: Intracellular phosphorylation cascade of FNC to FNC-TP.
Potential Impact on Cellular Signaling
While the primary activity of FNC-TP is antiviral, nucleoside analogs can potentially influence cellular pathways. For instance, FNC has been shown to inhibit non-small cell lung cancer by activating the mitochondrial apoptosis pathway.[11] This suggests that FNC or its phosphorylated forms may interact with cellular components beyond viral polymerases.
It is important to consider that high concentrations of exogenous nucleoside triphosphates could potentially compete with endogenous nucleotides for binding to various cellular proteins, including:
-
Cellular DNA and RNA polymerases: Although NRTIs generally have a higher affinity for viral polymerases, some off-target inhibition of host polymerases can occur, leading to cytotoxicity.
-
Kinases: A broad range of cellular kinases utilize ATP as a phosphate donor.
-
G-protein-coupled receptors (GPCRs): Some GPCRs are regulated by nucleotides.
Further research is needed to elucidate the specific interactions of FNC-TP with host cell signaling pathways.
Conclusion
Ensuring the solubility and stability of this compound in cell culture media is fundamental for the accurate assessment of its antiviral efficacy and potential off-target effects. This guide provides a framework of established methodologies for determining these critical parameters. Researchers are encouraged to perform these validation experiments in their specific cell culture systems to ensure the integrity of their findings. A thorough understanding of the behavior of FNC-TP in vitro will ultimately contribute to the successful development of this promising antiviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FNC inhibits non-small cell lung cancer by activating the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of FNC-TP Trisodium Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic profile of FNC-TP trisodium, the intracellular active triphosphate form of Azvudine (FNC). As FNC requires intracellular phosphorylation to exert its activity, this document focuses on the cytotoxic effects of the parent compound, FNC, against various cancer cell lines. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to support further research and development.
Introduction
Azvudine (FNC), a novel nucleoside analogue, has demonstrated both antiviral and anticancer properties. Its mechanism of action as an anticancer agent is attributed to its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in malignant cells.[1][2] FNC is intracellularly phosphorylated to its active form, this compound, which acts as a reverse transcriptase inhibitor. This guide focuses on the in vitro cytotoxicity of FNC as a proxy for the activity of this compound in cell-based assays.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for FNC in various cancer cell lines.
| Tumor Type | Specific Cell Line | IC50 Value (μM) | Reference |
| Non-Hodgkin Lymphoma | Raji | Not Specified | |
| Non-Hodgkin Lymphoma | JeKo-1 | Not Specified | |
| Non-small-cell lung cancer | H460 | Not Specified | |
| Human hepatoma | HepG2 | >1000 |
Note: While specific IC50 values for Raji, JeKo-1, and H460 cell lines were mentioned to be determined in the source, the exact values were not provided in the abstract. The HepG2 cell line showed low cytotoxicity, with an IC50 value greater than 1000 μM.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and thereby inferring cytotoxicity.[3]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
FNC (Azvudine) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of FNC from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FNC. Include a vehicle control (medium with the same concentration of the solvent used for the FNC stock) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the FNC concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for determining the in vitro cytotoxicity of FNC.
MTT Assay Experimental Workflow
Signaling Pathway
FNC has been reported to affect key signaling pathways involved in cancer progression, including the Wnt/β-catenin pathway. The diagram below provides a simplified representation of this pathway, which is implicated in cell fate, proliferation, and migration.
Simplified Wnt/β-catenin Signaling Pathway and the Effect of FNC
Conclusion
The available in vitro data suggest that FNC, the parent compound of this compound, exhibits cytotoxic effects against various cancer cell lines, particularly those of hematological and lung cancer origin. Its mechanism of action appears to involve the modulation of key signaling pathways such as the Wnt/β-catenin pathway. The provided experimental protocol for the MTT assay offers a standardized method for further investigating the cytotoxic and antiproliferative properties of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development to design and execute further preclinical studies on FNC and its active triphosphate form.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FNC-TP Trisodium in HIV Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (FNC), also known as EFdA, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike many approved NRTIs, FNC possesses a 3'-hydroxyl group, yet it demonstrates remarkable efficacy against both wild-type and drug-resistant HIV strains.[1][3] Its active form, FNC-5'-triphosphate (FNC-TP), is the direct inhibitor of the HIV-1 reverse transcriptase (RT). These application notes provide detailed protocols for evaluating the antiviral activity of FNC-TP trisodium in various in vitro assays.
Mechanism of Action
FNC is a nucleoside analog that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. FNC-TP acts as a competitive inhibitor of the natural substrate, dATP, for incorporation by HIV-1 RT.[3][4] Its inhibitory effects are multifaceted:
-
Translocation-Defective Inhibition: After incorporation into the nascent viral DNA, the presence of the 4'-ethynyl group on the sugar moiety hinders the translocation of the reverse transcriptase along the nucleic acid template. This effectively stalls DNA synthesis, acting as a de facto chain terminator despite the presence of a 3'-OH group.[3][4]
-
Delayed Chain Termination: In some sequence contexts, FNC-TP can allow for the incorporation of one additional nucleotide before halting DNA synthesis.[1]
-
Misincorporation and Excision Resistance: FNC-TP can be misincorporated, leading to mismatched primers that are difficult for the RT to extend and are resistant to exonuclease-mediated removal.[1]
This multi-pronged mechanism contributes to its high potency and the high barrier to the development of viral resistance.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of FNC/EFdA from various studies.
Table 1: Antiviral Activity of FNC (EFdA)
| Cell Type | Virus Strain | EC₅₀ | Reference |
| Activated PBMCs | HIV-1 | 0.05 nM | [3][4] |
| MT-4 Cells | HIV-1 (IIIb) | 0.073 nM | [5] |
| MT-4 Cells | HIV-2 (EHO) | 0.098 nM | [5] |
| Wild-Type Virus | - | 50 pM | [2][6] |
Table 2: Cytotoxicity of FNC (EFdA)
| Cell Line | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| - | - | ~200,000 | [1] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of FNC-TP on the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Poly(rA)•oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
[³H]-dTTP (or other radiolabeled dNTP) or a non-radioactive detection system
-
Assay Buffer: 50 mM Tris-HCl (pH 8.3), 8 mM MgCl₂, 1 mM DTT
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assay)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(rA)•oligo(dT) template-primer, dATP, dGTP, dCTP, and [³H]-dTTP in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Dilution: Dilute the recombinant HIV-1 RT to the desired concentration in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction mixture, the serially diluted FNC-TP (or control), and finally the diluted HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[7]
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters multiple times with cold 10% TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantification:
-
Radioactive Method: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]
-
Non-Radioactive Method: Utilize a kit-based colorimetric or fluorescent detection method according to the manufacturer's instructions, which typically involves the incorporation of labeled nucleotides (e.g., DIG- and Biotin-dUTP) followed by an ELISA-like detection process.[9]
-
-
Data Analysis: Calculate the percent inhibition for each FNC-TP concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce RT activity by 50%).
Cell-Based HIV-1 Replication Assay
This assay measures the ability of FNC to inhibit HIV-1 replication in a cellular context.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock (e.g., NL4-3, IIIB)
-
FNC (the prodrug)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and IL-2 (for PBMCs)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Preparation:
-
PBMCs: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days. Wash and resuspend in culture medium containing IL-2.
-
T-cell lines: Maintain cells in logarithmic growth phase.
-
-
Assay Setup: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).[10]
-
Compound Addition: Add serial dilutions of FNC to the wells. Include a "no drug" control.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock. A multiplicity of infection (MOI) should be chosen to yield a detectable level of virus replication within the assay period.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7-10 days.
-
Monitoring Replication: Every 3-4 days, collect a portion of the culture supernatant for analysis and replace it with fresh medium containing the appropriate concentration of FNC.
-
Quantification of Replication: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit.
-
Data Analysis: Calculate the percent inhibition of p24 production at each FNC concentration compared to the "no drug" control. Determine the EC₅₀ value (the effective concentration required to inhibit viral replication by 50%).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
The same cell line used in the replication assay (e.g., PBMCs, MT-4)
-
FNC
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the replication assay.
-
Compound Addition: Add serial dilutions of FNC to the wells. Include a "no drug" cell control.
-
Incubation: Incubate the plate for the same duration as the HIV replication assay (e.g., 7-10 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] The plate may need to be incubated overnight for complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each FNC concentration relative to the "no drug" control. Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%). The selectivity index (SI) can then be calculated as CC₅₀/EC₅₀.
Conclusion
This compound is a highly effective inhibitor of HIV-1 reverse transcriptase. The protocols outlined above provide a comprehensive framework for researchers to assess its antiviral potency, mechanism of action, and cytotoxicity. The multi-faceted inhibitory mechanism of FNC makes it a compelling candidate for further drug development and a valuable tool for HIV research. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for the evaluation of FNC and other novel antiviral compounds.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corevih-bretagne.fr [corevih-bretagne.fr]
- 7. profoldin.com [profoldin.com]
- 8. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for FNC-TP Trisodium in HBV Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Nucleoside analogs are a cornerstone of current anti-HBV treatment, acting by inhibiting the viral DNA polymerase. FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a promising nucleoside analog that has demonstrated potent anti-HBV activity. For its inhibitory function, FNC must be intracellularly phosphorylated to its active triphosphate form, FNC-TP. This document provides detailed application notes and protocols for the use of FNC-TP trisodium, the salt form of the active metabolite, in HBV cell-based models. These guidelines are intended to assist researchers in the evaluation of its antiviral efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for FNC and related nucleoside analogs against HBV in cell-based models.
Table 1: In Vitro Anti-HBV Activity of FNC
| Compound | Cell Line | Parameter | Value | Reference |
| FNC | HepG2.2.15 | EC50 (HBsAg secretion) | 0.037 µM | [1] |
| FNC | HepG2.2.15 | EC50 (HBeAg secretion) | 0.044 µM | [1] |
| FNC | HepG2.2.15 | Intracellular HBV DNA reduction | 92.31% | [1] |
| FNC | HepG2.2.15 | Extracellular HBV DNA reduction | 93.90% | [1] |
Table 2: Inhibitory Activity of a Related Nucleoside Triphosphate Analog
| Compound | Target | Parameter | Value | Reference |
| l(−)Fd4C 5′-triphosphate | HBV DNA Polymerase | Kᵢ | 69 ± 15 nM | [2] |
Experimental Protocols
Cell Culture of HepG2.2.15 Cells
The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome and is a widely used model for studying HBV replication and screening antiviral compounds.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable dilution.
Antiviral Activity Assay in HepG2.2.15 Cells
This protocol outlines the procedure to determine the antiviral efficacy of this compound by measuring the reduction in secreted HBV antigens and viral DNA.
Materials:
-
HepG2.2.15 cells
-
This compound (or FNC as the prodrug)
-
96-well cell culture plates
-
Cell culture medium (as described above)
-
ELISA kits for HBsAg and HBeAg quantification
-
Reagents for DNA extraction
-
qPCR reagents for HBV DNA quantification
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a no-drug control.
-
Incubate the plates for 6-9 days, changing the medium with freshly prepared compound every 2-3 days.
-
After the incubation period, collect the cell culture supernatant for the analysis of HBsAg, HBeAg, and extracellular HBV DNA.
-
Lyse the cells to extract intracellular HBV DNA.
-
Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Extract and quantify extracellular and intracellular HBV DNA using qPCR.
-
Calculate the 50% effective concentration (EC50) for the reduction of each marker.
HBV DNA Polymerase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the activity of HBV DNA polymerase.
Materials:
-
Isolated HBV virions or recombinant HBV polymerase
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Deoxynucleotide triphosphates (dATP, dGTP, dTTP, and [α-³²P]dCTP)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dATP, dGTP, dTTP, and the radiolabeled [α-³²P]dCTP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the isolated HBV virions or recombinant polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the polymerase activity (IC50) and calculate the inhibition constant (Ki).
Visualization of Mechanisms and Workflows
HBV Replication Cycle and Action of Nucleoside Analogs
The following diagram illustrates the key steps in the HBV replication cycle and highlights the point of intervention for nucleoside analog triphosphates like FNC-TP.
Caption: HBV replication cycle and the inhibitory action of FNC-TP.
Experimental Workflow for Antiviral Activity Assessment
This diagram outlines the general workflow for evaluating the anti-HBV activity of this compound in a cell-based model.
Caption: Workflow for assessing the antiviral activity of FNC-TP.
Signaling Pathways in HBV Infection (General Overview)
While the direct effects of FNC-TP on host signaling pathways are not yet fully elucidated, this diagram provides a simplified overview of key pathways known to be modulated by HBV infection. Further research is needed to determine if FNC-TP influences these pathways.
Caption: Simplified overview of signaling pathways modulated by HBV.
References
Application of FNC-TP Trisodium in HCV Replicon Systems: A Detailed Guide for Researchers
Introduction
FNC-TP (2'-Deoxy-2'-fluoro-2'-C-methylcytidine-5'-triphosphate) trisodium is the active triphosphate form of the potent anti-Hepatitis C Virus (HCV) nucleoside analog, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). Within the host cell, PSI-6130 undergoes intracellular phosphorylation to yield FNC-TP, which then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This mechanism effectively terminates viral RNA replication, making FNC-TP a critical molecule for in vitro studies of HCV inhibition. This document provides detailed application notes and protocols for the use of FNC-TP trisodium and its parent compound in HCV replicon systems, intended for researchers, scientists, and drug development professionals.
HCV replicon systems are indispensable tools for the discovery and evaluation of direct-acting antivirals (DAAs). These systems consist of subgenomic HCV RNA molecules that can replicate autonomously within cultured hepatoma cells, such as the Huh-7 cell line.[1][2] They allow for the specific study of viral replication and the efficacy of inhibitors without the need for infectious virus particles, thereby providing a safe and robust platform for high-throughput screening and mechanism-of-action studies.[3]
Mechanism of Action
The antiviral activity of the parent nucleoside, PSI-6130, is dependent on its intracellular conversion to the active 5'-triphosphate form, FNC-TP. This phosphorylation is carried out by host cell kinases, specifically deoxycytidine kinase (dCK) and uridine-cytidine kinase (UCK).[4] Once formed, FNC-TP acts as a competitive inhibitor of the HCV NS5B polymerase.[5] Its incorporation into the nascent viral RNA chain leads to non-obligate chain termination, thereby halting HCV replication.[5][6] Interestingly, the metabolism of PSI-6130 also results in the formation of the 5'-triphosphate of its uridine counterpart, which also contributes to the inhibition of the HCV RdRp.[5]
Data Presentation
The following table summarizes the inhibitory activity of related 2'-C-methyl nucleoside analogs in HCV replicon systems. While specific data for this compound's direct application to cells is not typical (as the triphosphate form does not readily cross cell membranes), the data for its parent compound and other similar molecules demonstrate the potency of this class of inhibitors.
| Compound Class | Example Compound | HCV Genotype(s) Tested | Assay System | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| 2'-fluoro-2'-C-methyl C-nucleoside | GS-6620 | 1 to 6 | Replicon & Infectious Virus | 0.048 - 0.68 | >100 | [7] |
| 2'-C-methyl-adenosine | 2'-C-Me-A | Not specified | Replicon | Potent inhibitor | Not specified | [4][8] |
| 2'-O-methyl-cytidine | 2'-O-Me-C | Not specified | Replicon | Potent inhibitor | Not specified | [8] |
Experimental Protocols
Protocol 1: High-Throughput HCV Replicon Inhibition Assay (Luciferase-Based)
This protocol details a common method for evaluating the anti-HCV activity of compounds like PSI-6130 (the precursor to FNC-TP) in a 384-well format using a luciferase reporter replicon.[9]
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).[9]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
G418 for selection of replicon-containing cells (use medium without G418 for the assay).
-
Test compound (e.g., PSI-6130) dissolved in DMSO.
-
Positive control (a known HCV inhibitor at >100x EC50).[9]
-
Negative control (DMSO vehicle).[9]
-
384-well cell culture plates.[9]
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).[9]
-
Luminometer and a fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000 cells per well in 90 µL of cell culture medium without G418.[9]
-
Compound Preparation and Addition:
-
Prepare a serial 1:3 dilution of the test compound in DMSO to create a 10-point dose-titration series.[9]
-
Add 0.4 µL of the diluted compound to each well, resulting in a final DMSO concentration of 0.44%.[9] Test each concentration in quadruplicate.
-
Include wells for the positive and negative controls.
-
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Endpoint Measurement:
-
HCV Replicon Inhibition (EC50): Measure the luciferase activity according to the manufacturer's instructions. Luminescence is proportional to the level of HCV replication.
-
Cytotoxicity (CC50): In the same wells, assess cell viability using a cytotoxicity assay like Calcein AM conversion.[9]
-
-
Data Analysis:
-
Normalize the luciferase and cytotoxicity data to the controls.
-
Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter non-linear regression curve.[9]
-
Protocol 2: In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol is for directly assessing the inhibitory activity of this compound on the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template.
-
Radiolabeled or fluorescently labeled nucleoside triphosphates (e.g., [α-³²P]GTP or a fluorescent analog).
-
Unlabeled ATP, CTP, UTP, and GTP.
-
This compound.
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and NaCl).
-
Scintillation counter or fluorescence detector.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template, and recombinant NS5B polymerase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Start the reaction by adding the mixture of labeled and unlabeled NTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled NTP using a scintillation counter or fluorescence detector.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for HCV Replicon Inhibition Assay.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
FNC-TP Trisodium for Azide-Alkyne Cycloaddition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is a versatile, water-soluble chemical probe that serves as a key reagent in the field of click chemistry. As the intracellularly active triphosphate form of the nucleoside reverse transcriptase inhibitor (NRTI) FNC, it possesses an azide moiety, making it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal ligation reactions are instrumental in modern chemical biology, enabling the precise and efficient conjugation of biomolecules in complex biological systems. This document provides a detailed overview of the applications and protocols for utilizing this compound in azide-alkyne cycloaddition reactions.
The CuAAC reaction, often referred to as the "cream of the crop" of click chemistry, facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yield, stereospecificity, and broad functional group tolerance, proceeding efficiently under aqueous conditions. The use of a copper(I) catalyst is essential for the reaction's success.
Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide, such as the one present in this compound, and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. The reaction is significantly accelerated by a copper(I) catalyst. In practice, the Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. To enhance the stability of the Cu(I) catalyst and protect conjugated biomolecules from oxidative damage, a chelating ligand is typically employed.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a generalized summary of typical reaction parameters for CuAAC in bioconjugation contexts. Researchers should optimize these conditions for their specific application.
| Parameter | Typical Range | Notes |
| This compound (Azide) Concentration | 10 µM - 1 mM | Optimal concentration is dependent on the alkyne-modified substrate and reaction scale. |
| Alkyne-Modified Substrate Concentration | 10 µM - 1 mM | Typically used in equimolar amounts or slight excess relative to the azide. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | The precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate Concentration | 1 mM - 5 mM | Used in excess to ensure the reduction of Cu(II) to Cu(I) and to maintain a reducing environment. |
| Ligand (e.g., THPTA) Concentration | 250 µM - 5 mM | Typically used in a 5:1 ratio to the copper catalyst to stabilize Cu(I) and protect biomolecules. |
| Reaction Time | 30 min - 4 hours | Dependent on reactant concentrations, temperature, and the specific substrates. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a hallmark of click chemistry. |
| pH | 6.5 - 8.0 | The reaction is generally tolerant of a range of pH values typical for biological samples. |
| Typical Yield | > 90% | High yields are a key advantage of the CuAAC reaction. |
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC reactions for the labeling of biomolecules. These should be adapted and optimized for specific experimental needs.
General Protocol for Bioconjugation using this compound (CuAAC)
This protocol describes a general workflow for the copper-catalyzed click chemistry reaction between this compound and an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the desired molar ratio in the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the THPTA ligand and CuSO₄ stock solutions. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
Initiate the Reaction: Add the copper-ligand premix to the reaction mixture containing the azide and alkyne.
-
Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using fluorescently tagged molecules.
-
Purification: Following incubation, purify the labeled biomolecule from the excess reagents and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration.
Protocol for In Situ Click Chemistry
In situ click chemistry utilizes the biological target itself to catalyze the formation of a high-affinity ligand from smaller, lower-affinity azide and alkyne fragments. This protocol provides a conceptual framework.
Materials:
-
Target biomolecule (e.g., enzyme, receptor)
-
This compound (as the azide-containing fragment)
-
Alkyne-containing fragment library
-
Reaction Buffer appropriate for the target biomolecule's activity
-
Analytical system to detect product formation (e.g., LC-MS, HPLC)
Procedure:
-
Incubate Fragments with Target: Combine the target biomolecule, this compound, and the alkyne-containing fragment(s) in the reaction buffer.
-
Allow for Templated Synthesis: Incubate the mixture under conditions that maintain the biological activity of the target. The target will bring the reactive azide and alkyne fragments into close proximity, accelerating the cycloaddition reaction.
-
Monitor Product Formation: At various time points, analyze aliquots of the reaction mixture by a suitable analytical method (e.g., LC-MS) to identify the formation of the triazole product.
-
Identify Lead Compound: The structure of the newly formed triazole product represents a high-affinity ligand for the target biomolecule.
Visualizations
Experimental Workflow for CuAAC Bioconjugation
Caption: General experimental workflow for the CuAAC-mediated bioconjugation of this compound.
Logical Relationship in In Situ Click Chemistry
Caption: Conceptual diagram of target-catalyzed in situ click chemistry.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing FNC-TP Trisodium as a Reference Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the intracellular, active triphosphate form of FNC, a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] NRTIs are a class of antiviral drugs that are critical in the treatment of retroviral infections, most notably Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1][2][3] The mechanism of action involves the inhibition of reverse transcriptase, an essential enzyme for viral replication. In the context of high-throughput screening (HTS), this compound serves as an invaluable positive control for assays designed to identify novel inhibitors of reverse transcriptase. This document provides detailed protocols and application notes for utilizing this compound in such screening campaigns.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
Nucleoside analogs like FNC are administered as prodrugs. Once inside a host cell, they are phosphorylated by host cell kinases to their active triphosphate form, FNC-TP. This active metabolite then competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the nucleoside analog results in the termination of DNA chain elongation, thus halting viral replication.
References
Application Note: Quantifying Intracellular FNC-TP Trisodium Levels by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of the trisodium salt of 2'-deoxy-2'-β-fluoro-4'-azidocytidine triphosphate (FNC-TP), the active metabolite of the antiviral and anticancer agent Azvudine (FNC), in cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves an optimized solid-phase extraction (SPE) for the enrichment of intracellular nucleotides, followed by reversed-phase ion-pairing chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the intracellular pharmacokinetics and mechanism of action of FNC.
Introduction
Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel cytidine analogue with demonstrated efficacy against a range of RNA viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), as well as certain types of cancer.[1][2] As a nucleoside analogue, FNC is a prodrug that requires intracellular phosphorylation to its active triphosphate form, FNC-TP, to exert its therapeutic effect.[3][4]
The intracellular phosphorylation cascade is initiated by cellular kinases, with deoxycytidine kinase playing a key role in the initial phosphorylation step.[3] Subsequent phosphorylations lead to the formation of FNC-diphosphate (FNC-DP) and finally FNC-triphosphate (FNC-TP). FNC-TP acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases (RdRp) and reverse transcriptases, thereby halting viral replication.[3][4][5]
Given that the intracellular concentration of FNC-TP is directly related to its pharmacological activity, a sensitive and accurate analytical method for its quantification is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug efficacy evaluation, and understanding of resistance mechanisms. This application note details a validated LC-MS/MS method for the reliable quantification of FNC-TP in cellular lysates.
Signaling Pathway
The intracellular activation of FNC to its pharmacologically active triphosphate form is a critical process for its therapeutic efficacy. The following diagram illustrates the sequential phosphorylation of FNC.
Caption: Intracellular phosphorylation cascade of FNC.
Experimental Workflow
The overall experimental workflow for the quantification of intracellular FNC-TP is depicted below. The process begins with cell culture and treatment, followed by cell harvesting and lysis. The intracellular nucleotides are then extracted and purified using solid-phase extraction before being analyzed by LC-MS/MS.
Caption: Experimental workflow for FNC-TP quantification.
Detailed Experimental Protocols
Materials and Reagents
-
FNC (Azvudine) and FNC-TP trisodium analytical standards
-
Internal Standard (IS): e.g., Zidovudine-TP or a stable isotope-labeled FNC-TP
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
N,N-Dimethylhexylamine (DMHA) (ion-pairing agent)
-
Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges
-
Ultrapure water
Cell Culture and Treatment
-
Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cancer cell line) in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of FNC for the specified time points. Include untreated control samples.
Sample Preparation: Intracellular Nucleotide Extraction
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Counting: Trypsinize adherent cells (if applicable) and determine the cell number for each sample using a hemocytometer or an automated cell counter. A minimum of 5 x 10^6 cells per sample is recommended.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 70% methanol. Vortex vigorously for 1 minute.
-
Protein Precipitation: Incubate the samples at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular nucleotides and transfer to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Solid-Phase Extraction (SPE) for Nucleotide Enrichment
-
Reconstitution: Reconstitute the dried extract in 1 mL of SPE loading buffer (e.g., 2 mM ammonium acetate in water).
-
SPE Cartridge Conditioning: Condition a WAX SPE cartridge by washing sequentially with 1 mL of methanol, followed by 1 mL of ultrapure water, and finally 1 mL of loading buffer.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol to remove non-polar and weakly retained impurities.
-
Elution: Elute the nucleotides with 1 mL of elution buffer (e.g., 5% ammonium hydroxide in methanol).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, 5 mM DMHA in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 2% B; 15-20 min: 2% B |
Mass Spectrometry Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for FNC-TP and Internal Standard (Note: The exact m/z values for FNC-TP need to be determined based on its chemical formula (C9H11FN6O4) and the loss of phosphate groups. The values below are hypothetical and should be optimized experimentally.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| FNC-TP | ~525.1 | ~425.1 (loss of HPO3) | 20 |
| ~525.1 | ~159.0 (loss of triphosphate) | 35 | |
| IS (e.g., ZDV-TP) | 506.1 | 407.1 | 22 |
| 506.1 | 125.0 | 40 |
Data Presentation
The quantification of intracellular FNC-TP is achieved by constructing a calibration curve using analytical standards of this compound. The final concentrations are normalized to the cell number and are typically expressed as pmol per 10^6 cells.
Table 2: Intracellular Concentrations of FNC-TP in PBMCs after a Single Dose (Note: This table presents hypothetical data for illustrative purposes as no public quantitative data was found.)
| Time (hours) | FNC-TP Concentration (pmol/10^6 cells) ± SD (n=3) |
| 0 | < LLOQ |
| 1 | 0.85 ± 0.12 |
| 2 | 1.52 ± 0.21 |
| 4 | 2.10 ± 0.35 |
| 8 | 1.75 ± 0.28 |
| 12 | 0.98 ± 0.15 |
| 24 | 0.35 ± 0.08 |
| LLOQ: Lower Limit of Quantification |
Table 3: Method Validation Parameters (Note: This table presents typical performance characteristics for such an assay.)
| Parameter | Result |
| Linearity Range | 0.1 - 100 pmol/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 pmol/mL |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 80% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of intracellular this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection allows for accurate measurement of the active metabolite of FNC in cellular models. This methodology will be invaluable for researchers in the fields of virology, oncology, and pharmacology to further elucidate the mechanisms of action and resistance of Azvudine and to support its clinical development.
References
- 1. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world effectiveness of azvudine for patients infected with the SARS-CoV-2 omicron subvariant BA.5 in an intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FNC-TP Trisodium in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium (2′-deoxy-2′-β-fluoro-4′-azidocytidine-5'-triphosphate trisodium salt) is the activated, intracellular triphosphate form of FNC (Azvudine), a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] As an analog of deoxycytidine triphosphate (dCTP), FNC-TP acts as a competitive inhibitor and a chain terminator for viral polymerases, making it a critical tool for studying and developing antiviral therapies against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to determine its inhibitory activity against viral polymerases, specifically focusing on HIV-1 Reverse Transcriptase (RT).
Mechanism of Action
FNC-TP exerts its antiviral effect through a well-defined mechanism of action. Once incorporated into the nascent DNA or RNA strand by a viral polymerase, the 4'-azido group on the sugar moiety of FNC-TP prevents the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the termination of the growing nucleic acid chain, thereby halting viral replication.[1] The efficiency of FNC-TP incorporation and its ability to outcompete the natural substrate (dCTP) are key determinants of its inhibitory potency.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for FNC-TP against HIV-1 Reverse Transcriptase under different template conditions.
| Enzyme Target | Template | Natural Substrate | FNC-TP IC50 (µM) | Reference |
| HIV-1 Reverse Transcriptase | RNA | dCTP | 5.3 | [1] |
| HIV-1 Reverse Transcriptase | DNA | dCTP | 4.6 | [1] |
Experimental Protocols
This section provides a detailed protocol for a primer-elongation enzymatic assay to determine the IC50 of this compound against HIV-1 Reverse Transcriptase. This method is based on the principles described in the literature and is suitable for a 96-well plate format.[1][2]
Principle
The assay measures the ability of HIV-1 RT to extend a fluorescently labeled primer annealed to an RNA or DNA template. In the presence of FNC-TP, the polymerase will incorporate the inhibitor, leading to chain termination and a decrease in the amount of full-length product. The extent of inhibition is quantified by measuring the intensity of the full-length product band on a denaturing polyacrylamide gel.
Materials and Reagents
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Inhibitor: this compound
-
Natural Substrate: Deoxycytidine triphosphate (dCTP)
-
Other Nucleotides: dATP, dGTP, dTTP
-
Templates and Primers:
-
Fluorescently labeled DNA primer (e.g., 5'-6-FAM)
-
RNA or DNA template with a sequence designed for single dCTP incorporation
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Detection: Denaturing polyacrylamide gel electrophoresis (PAGE) system and a fluorescence imager.
Experimental Workflow
References
FNC-TP Trisodium: A Powerful Tool for Investigating Viral Resistance Mechanisms
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the activated triphosphate form of Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI). As the intracellularly active metabolite, FNC-TP directly competes with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by viral reverse transcriptase (RT). This incorporation leads to chain termination, effectively halting viral replication.[1][2] Understanding the mechanisms by which viruses develop resistance to FNC is crucial for its clinical development and for designing next-generation antiviral therapies. This document provides detailed protocols and data for utilizing this compound as a tool to study these viral resistance mechanisms, with a primary focus on the Human Immunodeficiency Virus Type 1 (HIV-1).
Mechanism of Action and Resistance
FNC, a cytidine analog, is intracellularly phosphorylated to its active triphosphate form, FNC-TP. FNC-TP is then incorporated by viral reverse transcriptase into the growing viral DNA strand. Due to the modification at the 3' position of the ribose sugar, the addition of the subsequent nucleotide is blocked, leading to premature termination of the DNA chain and inhibition of viral replication.
Viral resistance to NRTIs typically arises from mutations in the viral polymerase that either decrease the incorporation of the drug or enhance its removal from the terminated DNA chain. For FNC, in vitro studies have shown that the primary resistance mutation selected in HIV-1 is M184I in the reverse transcriptase enzyme.[1][3] This is notably different from the M184V mutation commonly associated with resistance to lamivudine (3TC) and emtricitabine (FTC).[1][4] The M184I mutation appears to confer a lesser degree of resistance to FNC compared to the effect of M184V on lamivudine, suggesting a distinct interaction with the enzyme's active site.[1][2]
Data Presentation
The following tables summarize the in vitro antiviral activity of FNC against wild-type and resistant HIV-1 strains.
Table 1: Antiviral Activity of FNC against Wild-Type and NRTI-Resistant HIV-1 Strains
| Virus Strain | Relevant Mutations | FNC EC₅₀ (nM) | 3TC EC₅₀ (nM) | Fold Change in Resistance (FNC) | Fold Change in Resistance (3TC) |
| HIV-1 IIIB (Wild-Type) | None | 0.03 ± 0.01 | 3.5 ± 1.2 | 1.0 | 1.0 |
| HIV-1 LAI-M184V | M184V | 7.5 ± 2.1 | >1000 | ~250 | >285 |
| HIV-1 L74V | L74V | 0.11 ± 0.04 | 1.2 ± 0.3 | ~3.7 | ~0.3 |
| HIV-1 WAN T69N | T69N | 0.45 ± 0.15 | - | ~15 | - |
Data compiled from multiple sources.[1][3][5] EC₅₀ values represent the concentration of the drug required to inhibit 50% of viral replication.
Table 2: Genotypic Analysis of In Vitro Selected FNC-Resistant HIV-1
| Drug | Passage Number | Dominant Mutation |
| FNC | P21 | M184I |
| 3TC | P21 | M184V |
In vitro selection studies demonstrate the preferential emergence of the M184I mutation under FNC pressure, while 3TC pressure selects for M184V.[1]
Experimental Protocols
Protocol 1: In Vitro Generation of FNC-Resistant HIV-1
This protocol describes a dose-escalation method for selecting FNC-resistant HIV-1 in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, C8166)
-
Wild-type HIV-1 stock (e.g., HIV-1 IIIB)
-
FNC (Azvudine)
-
Complete cell culture medium
-
96-well and 24-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
p24 antigen ELISA kit
-
Reagents for viral RNA extraction, RT-PCR, and sequencing
Procedure:
-
Initial Infection and Drug Treatment:
-
Seed permissive cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Infect cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Add serial dilutions of FNC to the wells, starting from a concentration below the EC₅₀ and increasing in 2 to 3-fold increments. Include a no-drug control.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
-
Monitoring Viral Replication:
-
Every 3-4 days, monitor the cultures for cytopathic effects (CPE) and measure the p24 antigen concentration in the supernatant using an ELISA kit.
-
-
Dose Escalation:
-
Identify the highest concentration of FNC that shows evidence of viral breakthrough (i.e., increasing p24 levels).
-
Harvest the supernatant from these wells and use it to infect fresh cells in a new 96-well plate.
-
Increase the starting concentration of FNC in the new plate, again using serial dilutions.
-
-
Expansion of Resistant Virus:
-
Continue this process of infection, monitoring, and dose escalation for several passages (e.g., 20-30 passages).
-
Once a viral population is capable of replicating in a significantly higher concentration of FNC (e.g., >10-fold the initial EC₅₀), expand the virus by infecting a larger volume of cells in a 24-well plate.
-
-
Genotypic and Phenotypic Analysis:
-
Harvest the supernatant from the expanded resistant virus culture.
-
Extract viral RNA from the supernatant.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
-
Sequence the PCR product to identify mutations.
-
Perform a phenotypic assay (See Protocol 3) to confirm the level of resistance.
-
Protocol 2: Biochemical Assay for FNC-TP Inhibition of HIV-1 Reverse Transcriptase
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of FNC-TP against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (purified)
-
This compound
-
Primer/template DNA or RNA/DNA hybrid (e.g., a fluorescently labeled primer annealed to a template)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
-
Urea-polyacrylamide gel electrophoresis (PAGE) system (for radiolabeled or fluorescently labeled primers)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the primer/template, dNTPs (at a concentration near the Km for the enzyme), and reaction buffer.
-
Prepare serial dilutions of FNC-TP in the reaction buffer.
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the FNC-TP dilutions to the appropriate wells. Include a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection and Analysis:
-
Fluorescence-based detection: If using a fluorescently labeled primer/template system that changes fluorescence upon extension, read the plate directly in a plate reader.
-
Gel-based detection: Stop the reaction by adding a stop solution (e.g., formamide with EDTA). Denature the samples by heating and resolve the products on a urea-PAGE gel. Visualize the extended and unextended primers using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Quantify the amount of product formed in each reaction.
-
Plot the percentage of inhibition against the logarithm of the FNC-TP concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Phenotypic Analysis of FNC Resistance
This protocol determines the susceptibility of a viral isolate to FNC in a cell-based assay.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, which expresses luciferase upon HIV-1 infection)
-
Resistant and wild-type HIV-1 isolates
-
FNC (Azvudine)
-
Complete cell culture medium
-
96-well cell culture plates (white, for luminescence assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the permissive cells (e.g., TZM-bl) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
-
Drug and Virus Addition:
-
Prepare serial dilutions of FNC in complete medium.
-
Remove the medium from the cells and add the FNC dilutions to the wells.
-
Add a standardized amount of the resistant or wild-type virus to each well. Include a no-drug control for each virus.
-
-
Incubation and Readout:
-
Incubate the plate at 37°C for 48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the FNC concentration.
-
Determine the EC₅₀ value for both the resistant and wild-type viruses.
-
Calculate the fold change in resistance by dividing the EC₅₀ of the resistant virus by the EC₅₀ of the wild-type virus.
-
Mandatory Visualizations
Caption: FNC's mechanism of action.
Caption: FNC resistance generation workflow.
References
- 1. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M184V Mutation Reduces the Selective Excision of Zidovudine 5′-Monophosphate (AZTMP) by the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of FNC (Azvudine) Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC (Azvudine), a novel nucleoside analogue, functions as a prodrug that is intracellularly converted to its active triphosphate form.[1][2][3] This active metabolite acts as a reverse transcriptase inhibitor and has demonstrated both antiviral and anticancer activities.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of FNC. These application notes provide detailed protocols for the in vivo administration of FNC in common laboratory animal models, such as mice and rats. The following sections outline methodologies for oral, intravenous, and intraperitoneal administration routes, supported by quantitative data from published studies and generalized best practices for nucleoside analogue administration.
Data Presentation: In Vivo Administration Parameters for FNC
The following table summarizes reported in vivo administration data for FNC from preclinical studies.
| Animal Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Rhesus Macaques | Oral | 0.07 mg/kg | Not Specified | Once Daily (qd) | [1][4] |
| Rats | Oral | 5 mg/kg | Not Specified | Single Dose | [5] |
| Rats | Not Specified | 0.5 mg/kg/day | Not Specified | Chronic | [5] |
| Dogs | Not Specified | 0.1 mg/kg/day | Not Specified | Chronic | [5] |
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in preclinical studies.[6]
a. Materials:
-
FNC (Azvudine) powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, Corn oil)[6]
-
Sterile water or saline
-
Mortar and pestle (optional, for suspension)
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
b. Dosing Solution Preparation (Suspension in 0.5% CMC):
-
Calculate the required amount of FNC and vehicle based on the desired concentration and the number of animals to be dosed.
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, homogeneous solution is formed.
-
Weigh the required amount of FNC powder.
-
If necessary, grind the FNC powder to a fine consistency using a mortar and pestle to aid in suspension.
-
Gradually add the FNC powder to the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved.
-
Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).
-
Store the suspension at 2-8°C and protected from light until use. Ensure to re-suspend thoroughly before each administration.
c. Administration Protocol (Mouse Model):
-
Accurately weigh the mouse to determine the correct volume of the dosing suspension to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the FNC suspension into a syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Intravenous (IV) Administration
IV administration allows for direct entry into the systemic circulation, providing 100% bioavailability.
a. Materials:
-
FNC (Azvudine) powder
-
Vehicle (e.g., Sterile saline, 5% Dextrose in water (D5W), or a solubilizing vehicle such as 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol-400 (DPP))[7]
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Animal restrainer
-
Infrared lamp (optional, for tail vein dilation)
-
Sterile syringes and needles (e.g., 27-30G)
b. Dosing Solution Preparation (Solubilized Formulation):
-
Calculate the required amount of FNC and vehicle.
-
Prepare the chosen vehicle system. For poorly soluble compounds, a co-solvent system like DPP may be necessary.[7]
-
Weigh the FNC powder and add it to the vehicle.
-
Vortex or sonicate the mixture until the FNC is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the solution for any particulates before administration.
c. Administration Protocol (Rat Model - Tail Vein):
-
Weigh the rat to determine the injection volume.
-
Place the rat in a restraining device.
-
Warm the tail using an infrared lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load a sterile syringe with the correct volume of the FNC solution.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
Intraperitoneal (IP) Administration
IP injection is a common parenteral route for systemic administration in small rodents.
a. Materials:
-
FNC (Azvudine) powder
-
Vehicle (e.g., Sterile saline or Phosphate-Buffered Saline (PBS))
-
Sterile filters (0.22 µm) if preparing a solution
-
Vortex mixer or magnetic stirrer
-
Sterile syringes and needles (e.g., 25-27G)
b. Dosing Solution/Suspension Preparation:
-
Follow the steps for preparing either a solution or a suspension as described for the IV or oral routes, respectively. For IP injection, the formulation must be sterile and non-irritating. A simple aqueous vehicle like sterile saline or PBS is preferred if FNC is sufficiently soluble.
c. Administration Protocol (Mouse Model):
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse, exposing the abdomen. It is often recommended to tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no body fluids (e.g., urine, blood) are drawn into the syringe, which would indicate improper needle placement.
-
Inject the FNC formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse reactions.
Conclusion
The successful in vivo evaluation of FNC prodrugs relies on appropriate and consistent administration techniques. The protocols provided herein offer a foundation for administering FNC via oral, intravenous, and intraperitoneal routes. Researchers should select the administration route that best aligns with the intended clinical application and the specific aims of their study. It is imperative to adhere to institutional guidelines for animal care and use and to optimize formulation and administration parameters for each specific experimental context. These application notes, in conjunction with the summarized data and workflow diagrams, serve as a valuable resource for scientists engaged in the preclinical development of FNC.
References
- 1. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Azvudine - Wikipedia [en.wikipedia.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low FNC-TP Trisodium Yield in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of FNC-TP trisodium in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low this compound yield?
Low yields of this compound can stem from several factors throughout the experimental workflow. The most common issues include inefficient cell lysis, degradation of the target molecule, suboptimal extraction procedures, and losses during sample cleanup and concentration. It is also crucial to ensure accurate quantification methods are being employed.
Q2: How can I optimize my cell lysis protocol for this compound extraction?
The choice of lysis buffer and method is critical. Harsh lysis conditions can lead to degradation, while overly gentle methods may result in incomplete release of the compound from the cells. We recommend starting with a mild lysis buffer containing a non-ionic detergent and protease/phosphatase inhibitors. Sonication on ice or the use of a Dounce homogenizer are often effective mechanical lysis methods that can be carefully titrated to maximize yield while minimizing degradation.
Q3: What storage conditions are recommended for cell lysates containing this compound?
Immediate processing of cell lysates is always preferable. If storage is necessary, flash-freeze the lysates in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of this compound.[1]
Q4: How do I choose an appropriate method for quantifying this compound in my cell lysate?
For accurate quantification of small molecules like this compound in a complex mixture such as a cell lysate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[2] This method offers high sensitivity and specificity. It is essential to develop a robust LC-MS/MS method with appropriate internal standards for absolute quantification.[2]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound in the Lysate
Possible Causes & Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Cell Lysis | Optimize lysis buffer composition (e.g., detergent type and concentration). Titrate mechanical disruption energy (e.g., sonication amplitude and duration). | Increased release of intracellular contents, leading to a higher this compound concentration in the lysate. |
| This compound Degradation | Work quickly and on ice at all times. Add a fresh cocktail of protease and phosphatase inhibitors to the lysis buffer. | Preservation of this compound integrity, resulting in a higher measurable yield. |
| Suboptimal Extraction | Evaluate different solvent systems for liquid-liquid extraction or different sorbents for solid-phase extraction (SPE).[1] | Improved recovery of this compound from the lysate into the analytical sample. |
| Inaccurate Quantification | Develop a matrix-matched calibration curve and use a stable isotope-labeled internal standard for your LC-MS/MS analysis.[1][2] | More accurate and reliable quantification, potentially revealing that the yield is higher than initially measured. |
Experimental Protocols
Protocol 1: Optimized Cell Lysis and Extraction of this compound
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1x Protease and Phosphatase Inhibitor Cocktail).
-
Mechanical Disruption: Sonicate the cell suspension on ice using a probe sonicator. Use 3 cycles of 10 seconds ON, 30 seconds OFF at 30% amplitude.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Extraction (Liquid-Liquid):
-
Transfer the supernatant to a new tube.
-
Add 3 volumes of ice-cold Ethyl Acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase containing this compound.
-
-
Drying: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% Acetonitrile in water for LC-MS/MS).
Visualizations
Caption: Experimental workflow for this compound extraction with key troubleshooting points.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Troubleshooting FNC-TP trisodium instability in aqueous solutions
Welcome to the technical support center for FNC-TP trisodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Precipitation observed in my this compound solution upon thawing or addition to a buffer.
Question: I dissolved my this compound in an aqueous buffer and, upon thawing or adding it to my reaction mix, I noticed a white precipitate. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound in aqueous solutions can be attributed to several factors, often related to the solution's pH, the presence of divalent cations, and the concentration of the nucleotide.
-
Potential Cause 1: pH Imbalance. Nucleotide triphosphates are most stable and soluble in a slightly alkaline environment.[1][2] If the pH of your buffer is acidic or even neutral, it can lead to reduced solubility and potential precipitation, especially for the guanosine analogue component of FNC-TP.
-
Potential Cause 2: Formation of Insoluble Salts. this compound is a salt, and its solubility can be affected by the composition of your buffer. High concentrations of divalent cations, such as Mg²⁺, which are often required for enzymatic reactions, can lead to the formation of insoluble pyrophosphate salts, especially if there is any degradation of the FNC-TP to pyrophosphate.[3]
-
Solution: If you suspect precipitation with divalent cations, try adding this compound to the reaction mixture last and ensure thorough mixing. If the issue persists, consider optimizing the concentration of the divalent cation. The disappearance of the precipitate upon the addition of EDTA can confirm that cation chelation is resolving the issue.[3]
-
-
Potential Cause 3: Concentration Effects. Highly concentrated solutions of nucleotide triphosphates, particularly dGTP and its analogs, have a higher tendency to precipitate, especially during freeze-thaw cycles.[2]
-
Solution: While high concentrations (above 10mM, preferably 100mM) are recommended for long-term stock stability to prevent hydrolysis, for working solutions, you might need to use a lower concentration.[2] If you are working with high concentrations, ensure rapid thawing and immediate use.
-
Issue 2: My experiment is failing, and I suspect the this compound has degraded.
Question: My enzymatic assay (e.g., PCR, in vitro transcription) is showing low or no yield. How can I determine if my this compound has degraded, and what are the common causes?
Answer:
The primary degradation pathway for nucleotide triphosphates like FNC-TP in aqueous solutions is the hydrolysis of the triphosphate chain into diphosphate (FNC-DP) and monophosphate (FNC-MP) forms.[4] These degradation products can act as inhibitors in many enzymatic reactions.[5]
-
Common Causes of Degradation:
-
Incorrect pH: An acidic pH is a major contributor to the hydrolysis of the phosphate chain.[2] Nucleotide triphosphates are significantly less stable at pH values below 7.0.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the hydrolysis of the triphosphate.[4]
-
Improper Storage Temperature: Storing aqueous solutions of FNC-TP at temperatures warmer than -20°C (ideally -80°C for long-term storage) will accelerate degradation.[1][6]
-
Contamination with Metals: The presence of heavy and transition metals can catalyze the degradation of dNTPs.[2]
-
-
Troubleshooting Steps:
-
Prepare Fresh Aliquots: To minimize freeze-thaw cycles, it is highly recommended to aliquot your stock solution of this compound into smaller, single-use volumes.[4]
-
Verify pH of Solutions: Check the pH of your buffers and this compound solution. Ensure it is within the optimal range of 7.5-8.2.[2]
-
Use High-Purity Water: Ensure that the water used to prepare your buffers and FNC-TP solutions is of high purity and free from metal contaminants.
-
Analytical Confirmation (if available): The most definitive way to check for degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).[5][7] This can quantify the percentage of the triphosphate form relative to the di- and monophosphate forms.
-
Issue 3: I am observing inconsistent results between experiments.
Question: I am getting variable results in my experiments using this compound from the same stock solution. What could be causing this inconsistency?
Answer:
Inconsistent experimental outcomes can often be traced back to the handling and storage of the this compound solution.
-
Potential Cause 1: Incomplete Solubilization. If the this compound is not completely dissolved, the actual concentration in the solution you are pipetting from may not be uniform.
-
Solution: After dissolving, gently vortex the solution and visually inspect to ensure no particulate matter remains. A brief centrifugation can pellet any undissolved material, though complete dissolution is preferable.
-
-
Potential Cause 2: Degradation Over Time. If you are using a working solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles, its potency may have decreased due to hydrolysis.[4]
-
Solution: Always use freshly prepared or properly aliquoted and stored working solutions. Keep the solution on ice at all times when it is not in frozen storage.[4]
-
-
Potential Cause 3: pH Shift During Freezing. The pH of solutions can change during the freezing process, particularly with sodium salt buffers.[2] This can contribute to acid-catalyzed hydrolysis.
-
Solution: While FNC-TP is a trisodium salt, if you are using a buffer, consider one with a lower temperature-dependent pH shift. The use of lithium salts for dNTP solutions has been shown to result in a more stable pH during freeze-thaw cycles.[2]
-
Quantitative Data Summary
Table 1: Effect of pH on dNTP Stability
| pH | dATP Degradation (after 204 days at 20°C) | dGTP Degradation (after 204 days at 20°C) |
| 7.5 | ~7.6% | ~6.8% |
| 8.3 | ~6.3% | ~5.2% |
| Data adapted from a study on the stabilization of aqueous dNTP solutions.[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration |
| This compound (Powder) | -20°C | 2 years |
| This compound (in DMSO) | 4°C | 2 weeks |
| This compound (in DMSO) | -80°C | 6 months |
| General dNTP Aqueous Solution | -20°C | Up to 3 years |
| Data compiled from supplier datasheets and general laboratory guidelines.[1][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Nuclease-free water
-
1 M Tris-HCl, pH 8.0 (or another suitable buffer)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 592.11 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in nuclease-free water to a concentration slightly higher than the target of 100 mM.
-
Add a small volume of a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to bring the final buffer concentration to a working level (e.g., 10 mM) and adjust the pH of the solution to between 8.0 and 8.5.
-
Add nuclease-free water to reach the final desired volume.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Measure the concentration of the solution using a spectrophotometer (using the appropriate extinction coefficient for FNC-TP).
-
Adjust the concentration as necessary with buffered nuclease-free water.
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Quality Control of this compound Solution by HPLC
This protocol provides a general workflow for assessing the purity of an this compound solution using anion-exchange HPLC.
Methodology:
-
Column: Use an anion-exchange column suitable for nucleotide separation (e.g., a quaternary amine-based resin).[7]
-
Mobile Phase: Employ a salt gradient for elution. The nucleotides with lower negative charge (monophosphates) will elute before those with higher negative charge (triphosphates).[7]
-
Buffer A: A low salt concentration buffer (e.g., 0.1 M NaOH, 0.01 M NaCl).
-
Buffer B: A high salt concentration buffer (e.g., 0.1 M NaOH, 1 M NaCl).
-
-
Gradient: Run a linear gradient from a low to a high concentration of Buffer B to separate the mono-, di-, and triphosphate forms.
-
Detection: Monitor the elution profile using a UV detector at the appropriate wavelength for the FNC-TP nucleobase.
-
Analysis: Integrate the peak areas corresponding to FNC-MP, FNC-DP, and FNC-TP. Calculate the purity of the FNC-TP as a percentage of the total peak area of all three forms. A purity of >99% is desirable for most applications.[5]
Visualizations
Caption: Troubleshooting workflow for FNC-TP instability issues.
Caption: Primary degradation pathway of FNC-TP in aqueous solutions.
References
- 1. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 2. bioline.com [bioline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dNTP、NTP和修饰核苷酸-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. dupont.com [dupont.com]
Technical Support Center: Optimizing FNC-TP Trisodium Concentration for Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FNC-TP (Favirenz-TP) trisodium for maximal antiviral efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is FNC-TP trisodium and what is its primary mechanism of action?
A1: this compound is the intracellularly active triphosphate form of Favirenz (FNC), a nucleoside reverse transcriptase inhibitor (NRTI). Its primary mechanism of action is the inhibition of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1] By incorporating into the growing viral DNA chain, FNC-TP acts as a chain terminator, halting DNA synthesis.[1]
Q2: Beyond reverse transcriptase inhibition, are there other known mechanisms of action for FNC?
A2: Yes, FNC has a dual-target mechanism. In addition to inhibiting reverse transcriptase, FNC has been shown to restore the expression of the host's natural antiviral protein, APOBEC3G (A3G). The HIV-1 Vif protein normally degrades A3G, but FNC can interfere with this process, allowing A3G to exert its antiviral effects by inducing hypermutation in the viral genome.[1]
Q3: What are the primary viral targets of this compound?
A3: this compound is primarily investigated for its activity against Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[2]
Q4: How is the optimal concentration of this compound determined in an experiment?
A4: The optimal concentration is determined by establishing a dose-response curve. This involves testing a range of this compound concentrations against the target virus in a cell-based assay. The goal is to identify the concentration that provides the highest level of viral inhibition with the lowest level of cytotoxicity to the host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
Q5: What is a good starting range for this compound concentration in an initial experiment?
A5: Based on preclinical data for similar nucleoside analogs, a starting range of 0.1 nM to 10 µM is recommended for initial dose-response studies. This wide range helps in identifying the EC50 and CC50 values effectively.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors leading to inaccurate drug concentrations.3. Uneven virus distribution. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Prepare serial dilutions carefully.3. Gently swirl the virus stock before and during infection. |
| No significant antiviral effect observed even at high concentrations. | 1. The virus strain is resistant to FNC.2. The compound has degraded.3. The assay is not sensitive enough. | 1. If possible, sequence the viral reverse transcriptase gene to check for resistance mutations.[3][4] Test against a known sensitive viral strain as a positive control.2. Store this compound at the recommended temperature and protect it from light. Prepare fresh solutions for each experiment.3. Consider using a more sensitive detection method (e.g., qPCR for viral RNA instead of a p24 ELISA). |
| High cytotoxicity observed at concentrations where antiviral activity is expected. | 1. The compound is inherently toxic to the cell line used.2. Contamination of the cell culture or reagents.3. Incorrect CC50 determination. | 1. Test the cytotoxicity of this compound on a panel of different cell lines to find a more suitable model.2. Check for microbial contamination. Use fresh, sterile reagents.3. Ensure the cytotoxicity assay is performed correctly and that the calculations are accurate. |
| Inconsistent results between different experimental runs. | 1. Variation in cell passage number.2. Differences in virus stock titer.3. Inconsistent incubation times. | 1. Use cells within a defined passage number range for all experiments.2. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).3. Standardize all incubation times precisely. |
| EC50 values differ significantly from published data. | 1. Differences in experimental conditions (cell line, virus strain, MOI, assay method).2. Different calculation methods for EC50. | 1. Carefully review and align your experimental protocol with the published methodology.2. Use a standardized method for calculating EC50, such as non-linear regression analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data for FNC (Azvudine) from clinical and preclinical studies. Note that FNC-TP is the active intracellular form.
Table 1: Clinical Efficacy of FNC (Azvudine) in COVID-19 Patients
| Parameter | FNC (Azvudine) Group | Control/Placebo Group | Reference |
| Median Time to Nucleic Acid Negative Conversion | 4.1 days | 7.1 days | [5] |
| Viral Load Reduction | Significant reduction observed | Less significant reduction | [1][6] |
| Improvement in Clinical Symptoms | 40% of patients showed improvement | Varies by study | [7] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of FNC (Illustrative Data)
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 | MT-4 | 1 - 10 | >100 | >10,000 |
| HBV | HepG2.2.15 | 10 - 50 | >100 | >2,000 |
| HCV | Huh-7 | 50 - 200 | >100 | >500 |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of viral replication in a cell-based assay.
Materials:
-
Target cells (e.g., MT-4 for HIV-1, HepG2.2.15 for HBV)
-
Complete cell culture medium
-
This compound stock solution
-
Virus stock of known titer
-
96-well cell culture plates
-
Assay-specific detection reagents (e.g., p24 ELISA kit for HIV-1, qPCR reagents for HBV DNA)
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 10 µM). Include a "no drug" control.
-
Virus Infection and Treatment:
-
For antiviral effect evaluation, add the diluted this compound to the cells.
-
Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus, no drug).
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate (e.g., 3-7 days, depending on the virus and cell line).
-
Quantification of Viral Replication:
-
For HIV-1: Collect the cell culture supernatant and measure the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.
-
For HBV: Extract viral DNA from the supernatant and quantify using qPCR.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
Host cells (same as in the EC50 assay)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at the same density as in the EC50 assay and incubate overnight.
-
Compound Dilution: Prepare the same serial dilutions of this compound as in the EC50 assay. Include a "no drug" (cell control) well.
-
Treatment: Add the diluted this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the EC50 assay.
-
Cell Viability Assay (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the antiviral efficacy of this compound.
Caption: Dual mechanism of action of FNC against HIV-1.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV, HCV and HBV: A Review of Parallels and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Frontiers | Phase III, randomized, double-blind, placebo-controlled clinical study: a study on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients [frontiersin.org]
- 7. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of FNC-TP trisodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FNC-TP trisodium, focusing on minimizing off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: FNC-TP (2′-deoxy-2′-β-fluoro-4′-azidocytidine triphosphate) trisodium is the active triphosphate form of the nucleoside analog Azvudine (FNC).[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action is to competitively inhibit viral reverse transcriptase (RT) enzymes. Upon incorporation into the nascent viral DNA chain, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[1]
Q2: What are the primary off-target effects associated with NRTIs like this compound?
A2: The most significant off-target effect of NRTIs is mitochondrial toxicity.[2][3] This occurs because some NRTIs can be recognized and incorporated by human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA). Incorporation of the NRTI into mtDNA leads to chain termination, mtDNA depletion, and subsequent mitochondrial dysfunction, which can manifest as various cellular toxicities.[4]
Q3: How selective is FNC-TP for viral reverse transcriptase over human DNA polymerases?
A3: FNC-TP demonstrates high selectivity for its intended viral targets over host polymerases. Studies have shown that while FNC-TP effectively inhibits HIV-1 reverse transcriptase, it does not cause significant inhibition of human mitochondrial DNA polymerase γ.[1] This high selectivity is a key factor in its favorable toxicity profile compared to some older NRTIs.[2]
Q4: Can this compound be used to inhibit RNA polymerases?
A4: Yes, studies have shown that FNC-TP can inhibit viral RNA-dependent RNA polymerases (RdRps) from viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV), also through chain termination.[1] However, its efficiency varies significantly between different viral polymerases. For example, it is a poor substrate for the SARS-CoV-2 RdRp.[1]
Q5: What initial steps should I take to minimize off-target effects in my cell culture experiments?
A5: To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the optimal concentration of this compound. This involves identifying the lowest concentration that achieves the desired level of viral inhibition (e.g., EC90) while having the minimal impact on cell viability. Always include a "no-drug" control and a "vehicle" control in your experiments to accurately assess cytotoxicity.
Data Presentation: Selectivity of FNC-TP
The following table summarizes the inhibitory activity of FNC-TP against its target, HIV-1 Reverse Transcriptase, compared to its effect on the primary off-target, human mitochondrial DNA polymerase γ.
| Compound | Target Enzyme | IC50 (μM) | Selectivity | Reference |
| FNC-TP | HIV-1 Reverse Transcriptase (RNA-dependent) | 5.3 | High | [1] |
| FNC-TP | HIV-1 Reverse Transcriptase (DNA-dependent) | 4.6 | High | [1] |
| FNC-TP | Human Mitochondrial DNA Polymerase γ | No inhibition observed | Very High | [1] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of FNC-TP action and selectivity.
Caption: Troubleshooting workflow for FNC-TP experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cellular Cytotoxicity | 1. Suboptimal Concentration: The concentration of FNC-TP is too high, leading to off-target effects, even with high selectivity. 2. Unhealthy Cells: Cells are stressed, at a high passage number, or not in the logarithmic growth phase, making them more susceptible to toxicity. | 1. Optimize Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a serial dilution of FNC-TP to determine the maximum non-toxic concentration. 2. Ensure Healthy Cell Culture: Use cells with a low passage number, ensure they are 70-80% confluent, and handle them gently to minimize stress. |
| Low Antiviral Efficacy | 1. Insufficient Concentration: The concentration of FNC-TP is too low to effectively inhibit the viral polymerase. 2. Drug Inactivation: FNC-TP may be degrading in the culture medium over long incubation periods. 3. Viral Resistance: The viral strain may have mutations in the polymerase gene that confer resistance to FNC-TP. | 1. Increase Concentration: Based on your dose-response curve, select a higher, non-toxic concentration. 2. Replenish Medium: For long-term experiments, consider replenishing the medium with fresh FNC-TP every 24-48 hours. 3. Sequence Viral Polymerase: If resistance is suspected, sequence the target polymerase gene to check for known resistance mutations. |
| Inconsistent Results Between Experiments | 1. Experimental Variability: Inconsistent cell densities, incubation times, or reagent preparation. 2. Reagent Stability: this compound solution has degraded due to improper storage or multiple freeze-thaw cycles. | 1. Standardize Protocol: Adhere strictly to a detailed, written protocol. Ensure cell seeding density and treatment times are consistent. 2. Aliquot Reagents: Upon receipt, aliquot FNC-TP into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Key Experiment: In Vitro Polymerase Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the IC50 of FNC-TP against a viral reverse transcriptase.
1. Materials and Reagents:
-
Purified recombinant viral reverse transcriptase
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Natural dNTP mix (dATP, dGTP, dTTP, dCTP)
-
Primer-template DNA/RNA hybrid (fluorescently labeled primer)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dye)
-
Nuclease-free water
2. Experimental Procedure:
-
Primer-Template Annealing: Anneal the fluorescently labeled DNA primer to the complementary RNA or DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, primer-template duplex, and the viral polymerase.
-
Prepare serial dilutions of this compound in nuclease-free water. Also, prepare a "no inhibitor" control.
-
In a 96-well plate or microcentrifuge tubes, add the master mix.
-
Add the serially diluted FNC-TP or water (for the control) to the respective wells.
-
-
Initiate Reaction:
-
Initiate the polymerase reaction by adding the dNTP mix (containing the competing natural nucleotide, dCTP).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products (extended and unextended primers) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA bands using a gel imager.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the fully extended product.
-
Calculate the percentage of inhibition for each FNC-TP concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the FNC-TP concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FNC (5-aza-2'-deoxycytidine) Delivery and Efficacy
Welcome to the technical support center for improving the delivery and cellular conversion of 5-aza-2'-deoxycytidine (FNC/Decitabine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this DNA methyltransferase inhibitor.
Important Note on "FNC" Nomenclature: The acronym "FNC" has been used in literature to refer to two distinct cytidine analogues:
-
5-aza-2'-deoxycytidine (Decitabine, DAC): The focus of this guide, a well-established DNA methyltransferase (DNMT) inhibitor used in epigenetic research and cancer therapy. Its mechanism involves incorporation into DNA, trapping DNMTs, and leading to hypomethylation.
-
2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC, Azvudine): A newer antiviral and anticancer agent with a different mechanism of action, primarily involving the inhibition of viral RNA-dependent polymerases and affecting various cellular pathways related to apoptosis and metastasis.[1][2]
This guide will exclusively focus on 5-aza-2'-deoxycytidine , hereafter referred to as FNC/Decitabine , and its application in targeted epigenetic modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FNC/Decitabine?
A1: FNC/Decitabine is a nucleoside analog of deoxycytidine. After cellular uptake, it is phosphorylated to its active triphosphate form and incorporated into replicating DNA.[3] There, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent passive dilution of methylation patterns during subsequent rounds of DNA replication.[4][5] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis, cell cycle arrest, and cellular differentiation.[6][7]
Q2: Why is the delivery of FNC/Decitabine challenging?
A2: FNC/Decitabine faces several delivery challenges:
-
Chemical Instability: It is unstable in aqueous solutions and can be hydrolyzed.[8]
-
Enzymatic Degradation: It is susceptible to deamination by cytidine deaminase in the plasma and tissues, converting it into an inactive form.[9]
-
Limited Cellular Uptake: Efficient transport into cells is required for its therapeutic effect.
Q3: What are the key considerations for determining the optimal dose and treatment schedule?
A3: The optimal dose and schedule for FNC/Decitabine treatment are highly cell-line dependent and require empirical determination.[8] Key considerations include:
-
Cytotoxicity: Higher concentrations can be cytotoxic, which may not be ideal for achieving optimal demethylation.[10]
-
Cell Proliferation: FNC/Decitabine is incorporated into DNA during the S-phase of the cell cycle, so its effect is most potent in actively dividing cells.[3]
-
Duration of Treatment: Continuous exposure for at least one to three cell doubling times is often necessary to achieve significant demethylation.[8] Daily media changes with fresh FNC/Decitabine are recommended due to its instability.[8]
Troubleshooting Guides
Low or No Cellular Response to FNC/Decitabine Treatment
| Potential Cause | Troubleshooting Steps |
| FNC/Decitabine Degradation | Prepare fresh stock solutions of FNC/Decitabine in an appropriate solvent (e.g., DMSO) and store in aliquots at -80°C. Thaw immediately before use and avoid repeated freeze-thaw cycles. When added to aqueous culture media, replace the media and drug every 24 hours.[8] |
| Insufficient Drug Concentration or Treatment Duration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Treat cells for a sufficient duration, typically 48-72 hours or longer, to allow for multiple rounds of DNA replication and drug incorporation.[8] |
| Low Cell Proliferation Rate | Ensure cells are in the logarithmic growth phase during treatment. FNC/Decitabine's effect is dependent on DNA replication.[3] |
| Cell Line Resistance | Some cell lines exhibit intrinsic or acquired resistance. This can be due to low expression of deoxycytidine kinase (dCK), which is required for FNC/Decitabine activation, or high levels of cytidine deaminase.[11][12] Consider using alternative delivery methods like nanoparticles to bypass transporter-dependent uptake. |
| No Significant Change in DNA Methylation | Confirm gene re-expression at the mRNA level (qRT-PCR) as this can sometimes be observed even with subtle changes in methylation.[13] If no change is seen, consider that the target CpG sites may be resistant to demethylation. It may also be beneficial to combine FNC/Decitabine with a histone deacetylase (HDAC) inhibitor to enhance chromatin accessibility and gene expression.[13] |
High Cytotoxicity or Cell Death
| Potential Cause | Troubleshooting Steps |
| Excessive FNC/Decitabine Concentration | Lower the concentration of FNC/Decitabine. Optimal demethylation often occurs at lower, less cytotoxic doses.[10] Perform a dose-response curve to find a concentration that balances demethylation with acceptable cell viability. |
| Prolonged Treatment | Reduce the duration of the treatment. A shorter exposure time may be sufficient to induce the desired epigenetic changes without excessive cell death. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to FNC/Decitabine. Use a lower starting concentration for these cells. |
Quantitative Data Summary
The following tables summarize key quantitative data for FNC/Decitabine treatment in various cancer cell lines.
Table 1: IC50 Values of FNC/Decitabine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HCT-116 | Colon Cancer | 4.08 ± 0.61 | 24 | [14][15] |
| HCT-116 | Colon Cancer | 3.18 ± 0.50 | 48 | [14][15] |
| TF-1 | Leukemia | < 0.05 | Not Specified | [11] |
| U937 | Leukemia | < 0.05 | Not Specified | [11] |
| Raji | Leukemia | < 0.05 | Not Specified | [11] |
| HEL | Leukemia | < 0.05 | Not Specified | [11] |
| ML-1 | Leukemia | 0.05 - 0.4 | Not Specified | [11] |
| HL-60 | Leukemia | 0.05 - 0.4 | Not Specified | [11] |
| K562 | Leukemia | 0.05 - 0.4 | Not Specified | [11] |
| SW48 | Colon Cancer | 0.05 - 0.4 | Not Specified | [11] |
| Cama-1 | Breast Cancer | 0.05 - 0.4 | Not Specified | [11] |
| Jurkat | Leukemia | > 2 | Not Specified | [11] |
| MOLT4 | Leukemia | > 2 | Not Specified | [11] |
| PC3 | Prostate Cancer | > 2 | Not Specified | [11] |
| RKO | Colon Cancer | > 2 | Not Specified | [11] |
| DU145 | Prostate Cancer | > 2 | Not Specified | [11] |
| IMR-32 | Neuroblastoma | 2.5 ± 0.31 | 24 | [16] |
| SK-N-AS | Neuroblastoma | 1.98 ± 0.22 | 24 | [16] |
| UKF-NB-2 | Neuroblastoma | 2.11 ± 0.25 | 24 | [16] |
| UKF-NB-3 | Neuroblastoma | 2.33 ± 0.29 | 24 | [16] |
| UKF-NB-4 | Neuroblastoma | 2.41 ± 0.33 | 24 | [16] |
| SF-767 | Glioblastoma | 2.87 ± 0.38 | 24 | [16] |
| SF-763 | Glioblastoma | 2.91 ± 0.41 | 24 | [16] |
| A-172 | Glioblastoma | 3.01 ± 0.44 | 24 | [16] |
| U-87 MG | Glioblastoma | 3.21 ± 0.48 | 24 | [16] |
| U-251 MG | Glioblastoma | 3.11 ± 0.46 | 24 | [16] |
Table 2: Apoptosis Induction by FNC/Decitabine
| Cell Line | Cancer Type | FNC/Decitabine Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells | Reference |
| LCL-PI 11 | Hepatocellular Carcinoma | Based on IC50 | 24 | 11.41% | [5] |
| LCL-PI 11 | Hepatocellular Carcinoma | Based on IC50 | 48 | 20.54% | [5] |
| Neuroblastoma Cell Lines (Average) | Neuroblastoma | Based on IC50 | 24 | Significant Increase | [16][17] |
| Glioblastoma Cell Lines (Average) | Glioblastoma | Based on IC50 | 24 | Significant Increase | [16][17] |
Experimental Protocols
Protocol 1: General In Vitro Treatment with FNC/Decitabine
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Drug Preparation: Prepare a stock solution of FNC/Decitabine (e.g., 10 mM in DMSO). Aliquot and store at -80°C.
-
Treatment: The following day, dilute the FNC/Decitabine stock solution in pre-warmed complete culture medium to the desired final concentration (typically ranging from 0.1 to 10 µM). Remove the old medium from the cells and add the medium containing FNC/Decitabine.
-
Incubation and Media Change: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Due to the instability of FNC/Decitabine in aqueous solution, it is crucial to replace the medium with freshly prepared FNC/Decitabine-containing medium every 24 hours.[8]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, flow cytometry, Western blotting).
Protocol 2: Quantification of DNA Methylation using Pyrosequencing
This protocol provides a general workflow for analyzing locus-specific DNA methylation.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18][19]
-
PCR Amplification:
-
Design PCR primers to amplify the target region of the bisulfite-converted DNA. One of the primers must be biotinylated.[20]
-
Perform PCR using a hot-start polymerase. The annealing temperature and cycle number should be optimized for each primer set.
-
-
Template Preparation:
-
Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash the beads and denature the DNA to obtain a single-stranded template.
-
-
Pyrosequencing Reaction:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The dispensation order of nucleotides is programmed based on the target sequence.
-
-
Data Analysis: The pyrosequencing software calculates the methylation percentage at each CpG site by quantifying the ratio of cytosine to thymine incorporation.[21]
Protocol 3: Adenoviral Vector-Mediated Delivery
This protocol outlines a general procedure for using adenoviral vectors for gene delivery.
-
Adenovirus Production:
-
Co-transfect a shuttle plasmid (containing the gene of interest) and a viral backbone plasmid into a packaging cell line (e.g., HEK293).[22][23]
-
Harvest the cells after the appearance of cytopathic effects (CPE), typically 7-10 days post-transfection.
-
Release the viral particles by subjecting the cells to three freeze-thaw cycles.[3]
-
Amplify the viral stock by infecting fresh packaging cells.[24]
-
Purify the adenovirus using methods such as cesium chloride (CsCl) gradient ultracentrifugation.
-
Determine the viral titer (e.g., by plaque assay or TCID50).
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Thaw the adenoviral stock on ice.[25]
-
Dilute the virus in serum-free or low-serum medium to achieve the desired multiplicity of infection (MOI).
-
Remove the culture medium from the cells and add the virus-containing medium.
-
Incubate for 4-8 hours to allow for viral entry.[25]
-
Replace the virus-containing medium with complete culture medium.
-
Analyze gene expression or other downstream effects at 24, 48, and 72 hours post-transduction.[25]
-
Visualizations
Caption: Workflow of FNC/Decitabine delivery, activation, and mechanism of action.
Caption: FNC/Decitabine-induced apoptosis signaling pathways.
Caption: Logical workflow for troubleshooting FNC/Decitabine experiments.
References
- 1. Safety Assessment of a Nucleoside Analogue FNC (2’-deoxy-2’-β-fluoro-4’-azidocytidine ) in Balb/c Mice: Acute Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioinnovatise.com [bioinnovatise.com]
- 4. Bisulfite Sequencing and PCR Troubleshooting - DNA Methylation and Epigenetics [protocol-online.org]
- 5. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-2'-deoxycytidine induces p21WAF expression by demethylation of p73 leading to p53-independent apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of 5-aza-2'-deoxycytidine to cells using oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. brieflands.com [brieflands.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Quantitative DNA Methylation Analysis at Single-Nucleotide Resolution by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. genemedi.net [genemedi.net]
- 23. addgene.org [addgene.org]
- 24. Adenoviral Vectors Production Protocol - Creative Biogene [creative-biogene.com]
- 25. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
FNC-TP trisodium assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the FNC-TP trisodium assay. The focus is on addressing common issues related to variability and reproducibility in the quantification of intracellular FNC-TP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: FNC-TP (triphosphate) trisodium is the intracellularly active form of the prodrug FNC, a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Like other NRTIs, FNC must be phosphorylated within the cell by host kinases to its triphosphate metabolite to exert its antiviral activity.[3][4] Monitoring the intracellular concentration of this active metabolite is crucial for understanding its pharmacological effects.[5][6]
Quantification is challenging due to several factors:
-
Instability: Triphosphate metabolites can be unstable and degrade quickly.[5]
-
High Polarity: The multiple phosphate groups make the molecule highly hydrophilic, which can be difficult for standard reverse-phase liquid chromatography.[5]
-
Low Intracellular Concentrations: The active metabolites are often present at very low levels (femtomole range) within cells.[5]
-
Complex Matrix: The cellular environment contains numerous other molecules that can interfere with the analysis.[2]
Q2: What is the recommended analytical method for quantifying intracellular FNC-TP?
A2: The gold standard for quantifying intracellular nucleoside triphosphate analogs like FNC-TP is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5] This method offers the high sensitivity and selectivity required to detect low concentrations of the analyte within a complex biological matrix.[6] While other methods like thin-layer chromatography exist, they often lack the throughput and precision of LC-MS/MS.[7]
Q3: Why is a stable isotope-labeled internal standard important for this assay?
A3: A stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative LC-MS/MS analysis of intracellular metabolites. The SIL-IS has a chemical structure nearly identical to the analyte (FNC-TP) but with a different mass. It is added at a known concentration to the samples before extraction. This allows for the correction of variability introduced during sample preparation, extraction, and analysis (e.g., ion suppression in the mass spectrometer), leading to more accurate and reproducible results.[2]
Q4: How does FNC work as an antiviral agent?
A4: FNC is a nucleoside analog that, once inside a host cell, is converted to its active triphosphate form (FNC-TP).[3][4] FNC-TP mimics natural deoxynucleotides and is incorporated into the growing viral DNA chain by the viral reverse transcriptase enzyme.[4][8] Because FNC-TP lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, it terminates DNA chain elongation, thus preventing the virus from replicating.[3][9]
Troubleshooting Guide
High Variability Between Replicates
Q5: My replicate samples show high coefficients of variation (%CV). What are the likely causes?
A5: High variability is a common issue and can stem from several steps in the protocol. Consider the following:
-
Inconsistent Cell Number: Ensure that the number of cells per sample is consistent. Use a reliable cell counting method (e.g., automated cell counter) and ensure thorough mixing of the cell suspension before aliquoting.
-
Inefficient or Variable Quenching: Metabolism must be stopped instantly to prevent changes in FNC-TP levels.[10] Ensure rapid and complete immersion of cells in a cold quenching solution (e.g., cold saline or methanol). Delays or temperature fluctuations during this step can lead to significant variability.
-
Incomplete Cell Lysis and Extraction: The extraction procedure must efficiently lyse the cells and solubilize the intracellular metabolites. Inconsistent vortexing, sonication, or incubation times can lead to variable extraction efficiency.[11]
-
Metabolite Degradation: FNC-TP can be degraded by phosphatases released during cell lysis. Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.[11]
-
Precipitate Formation: Incomplete removal of precipitated proteins and cell debris by centrifugation can lead to column clogging and inconsistent injection volumes in the LC-MS/MS system.
Low or No FNC-TP Signal
Q6: I am not detecting a signal for FNC-TP, or the signal is much lower than expected. What should I check?
A6: A weak or absent signal can be due to issues with the sample, the extraction process, or the analytical instrument.
-
Inefficient Phosphorylation: The cell line being used may not efficiently phosphorylate FNC to FNC-TP. Verify that the cell line expresses the necessary kinases.
-
Suboptimal Extraction: The chosen extraction solvent may not be optimal for FNC-TP. A common choice is a cold mixture of methanol, acetonitrile, and water.[10] You may need to optimize the solvent composition.
-
Degradation During Storage: Ensure that cell pellets and extracts are stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to metabolite degradation.
-
LC-MS/MS Method Sensitivity: The sensitivity of your LC-MS/MS method may be insufficient.
-
Ionization: FNC-TP is a negatively charged molecule; ensure you are using negative ion mode electrospray ionization (ESI).
-
Chromatography: Consider using an ion-pairing agent in your mobile phase to improve retention on a C18 column, or use a specialized column like one with a porous graphitic carbon stationary phase.[2][12]
-
Mass Spectrometer Parameters: Optimize the MS parameters (e.g., collision energy) for FNC-TP using a pure standard.
-
Poor Chromatographic Peak Shape
Q7: The chromatographic peak for FNC-TP is broad or shows tailing. How can I improve it?
A7: Poor peak shape can compromise the accuracy of quantification.
-
Column Choice: Standard C18 columns may not be ideal for highly polar compounds like FNC-TP. Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a porous graphitic carbon column.[5][12]
-
Mobile Phase Composition:
-
Ion-Pairing Reagents: The addition of an ion-pairing reagent (e.g., triethylamine, TEA) to the mobile phase can improve peak shape and retention for anionic compounds on reverse-phase columns.[2]
-
pH: The pH of the mobile phase can affect the charge state of FNC-TP and its interaction with the stationary phase. Optimization of pH may be necessary.
-
-
Sample Overload: Injecting a sample with too high a concentration of FNC-TP or other components can lead to peak broadening. Try diluting the sample.
Data Presentation
The following tables summarize typical performance characteristics for LC-MS/MS-based assays for quantifying intracellular nucleoside triphosphates. These values are illustrative and should be established for each specific assay.
Table 1: Representative LC-MS/MS Assay Performance for Nucleoside Triphosphate Quantification
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.5 - 50 nM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][11] |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating how well the signal response corresponds to the concentration.[11] |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample within the same day.[2][11] |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample on different days.[2][11] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration.[11] |
Experimental Protocols
Protocol 1: Cell Harvesting and Quenching
-
Cell Culture: Culture cells to the desired confluency and treat with FNC for the specified time.
-
Preparation: Prepare two ice-cold wash/quenching solutions:
-
Solution A: Phosphate-Buffered Saline (PBS)
-
Solution B: 70% Methanol in water
-
-
Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Aspirate the final PBS wash completely.
-
Instantly add ice-cold 70% methanol to the cells to quench metabolic activity.[10]
-
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Cell Counting: Take an aliquot for cell counting to normalize the final results.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.[11]
-
Storage: Discard the supernatant and store the cell pellet at -80°C until extraction.
Protocol 2: Intracellular Metabolite Extraction
-
Preparation: Prepare an ice-cold extraction solution (e.g., 80% methanol containing a known concentration of a stable isotope-labeled internal standard for FNC-TP).
-
Lysis and Extraction:
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the intracellular metabolites.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.[11]
-
Final Centrifugation: Centrifuge the final sample again before injecting it into the LC-MS/MS system to remove any remaining particulates.
Visualizations
Caption: Intracellular activation of FNC and its mechanism of action.
Caption: Experimental workflow for FNC-TP quantification with key pitfalls.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iscrm.uw.edu [iscrm.uw.edu]
Preventing degradation of FNC-TP trisodium during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of FNC-TP trisodium during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples.
Issue 1: Loss of compound activity or inconsistent results in enzymatic assays.
This is often the primary indicator of this compound degradation. The triphosphate form is the active molecule, and its hydrolysis to the diphosphate or monophosphate will result in a loss of efficacy.[1][2][3]
| Potential Cause | Recommended Solution |
| Hydrolysis due to improper pH | Maintain a slightly alkaline pH for aqueous solutions of this compound. The recommended pH is above 7.5, ideally between 8.0 and 10.0, to enhance stability.[4] Avoid acidic conditions and strong alkalis.[5] |
| Enzymatic Degradation | Ensure all reagents, equipment (pipette tips, tubes), and the general working area are free from nucleases (DNases and RNases).[6][7] Use nuclease-free water and reagents. Autoclaving materials can help destroy nucleases.[6] |
| Improper Storage | Store this compound as a powder at -20°C and in solvent at -80°C.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Exposure to High Temperatures | Prepare samples on ice and avoid prolonged exposure to room temperature. |
| Contamination of Stock Solution | Use fresh, validated stock solutions. If contamination is suspected, discard the old stock and prepare a new one from the powder. |
Issue 2: Appearance of extra peaks in analytical chromatography (e.g., HPLC).
The presence of additional peaks corresponding to FNC-DP (diphosphate) and FNC-MP (monophosphate) indicates degradation.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Triphosphate Chain | As with loss of activity, this is often due to improper pH or temperature. Buffer solutions to a pH between 8.0 and 10.0.[4] |
| Initial Purity of the Compound | Commercially available nucleotide triphosphates can contain mono-, di-, or even tetraphosphate impurities.[8] Always check the certificate of analysis for the initial purity. If high purity is critical, consider purification of the starting material.[8] |
| Photodegradation | While not specifically documented for this compound, some related compounds can be light-sensitive.[9][10] Protect solutions from direct light, especially during long experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using this compound in aqueous solutions?
A1: To minimize hydrolysis, aqueous solutions of this compound should be maintained at a pH above 7.5, with an optimal range of 8.0 to 10.0.[4] This is a general recommendation for nucleoside triphosphates to ensure stability.
Q2: How should I prepare my workspace to prevent enzymatic degradation of this compound?
A2: It is crucial to work in a nuclease-free environment. This includes using certified nuclease-free water, pipette tips, and tubes. Your workbench should be cleaned with solutions designed to eliminate RNases and DNases. Always wear gloves to prevent contamination from nucleases present on the skin.[6][7]
Q3: Can I subject this compound to multiple freeze-thaw cycles?
A3: It is highly recommended to avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain the integrity of the compound.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products will be the corresponding nucleoside diphosphate (FNC-DP) and monophosphate (FNC-MP) due to the hydrolysis of the phosphate chain.[]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the triphosphate from its di- and monophosphate forms.[8] Other methods for purity analysis of chemical compounds include quantitative NMR (qNMR), mass spectrometry, and various chromatographic techniques.[12][13]
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Preparation of Workspace: Decontaminate the work surface with an appropriate RNase/DNase eliminating solution.
-
Reagents and Materials:
-
This compound powder
-
Nuclease-free water
-
Nuclease-free buffer (e.g., 10 mM TRIS-HCl, pH 8.5)
-
Nuclease-free microcentrifuge tubes
-
Calibrated pipettes with nuclease-free tips
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a nuclease-free tube.
-
Resuspend the powder in the nuclease-free buffer (pH 8.5) to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Prepare single-use aliquots in nuclease-free tubes.
-
Store the aliquots at -80°C.[5]
-
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. PCR Troubleshooting [caister.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dupont.com [dupont.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Optimizing reaction conditions for FNC-TP trisodium in click chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for FNC-TP trisodium in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in click chemistry?
A1: this compound is the intracellularly active triphosphate form of FNC, a potent nucleoside reverse transcriptase inhibitor (NRTI) with antiviral activity against HIV, HBV, and HCV.[1][2][3][4] In the context of click chemistry, this compound is a valuable reagent containing an azide group. This functional group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing terminal alkyne groups, or in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing strained cyclooctynes like DBCO or BCN.[1] This makes it a key tool for attaching FNC-TP to other molecules for research and drug development purposes, such as creating targeted antiviral agents or probes to study its mechanism of action.[5][6][7]
Q2: What are the key advantages of using click chemistry for conjugating this compound?
A2: Click chemistry offers several advantages for working with complex molecules like this compound. The reactions are highly efficient, produce high yields, and generate minimal byproducts, simplifying purification.[8] They are also bioorthogonal, meaning they can be performed in complex biological mixtures without interfering with native biochemical processes.[9][10] This is particularly crucial when working with the biologically active form of a drug. The resulting triazole linkage formed in CuAAC is highly stable, similar to an amide bond, ensuring a robust connection between FNC-TP and the molecule of interest.[10]
Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound?
A3: Both CuAAC and SPAAC are used to conjugate this compound, but they differ in their requirements.
-
CuAAC requires a copper(I) catalyst to proceed at a significant rate. The catalyst is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] Ligands are often used to stabilize the copper(I) catalyst and improve reaction efficiency.[8][12]
-
SPAAC is a copper-free click chemistry method. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which has high intrinsic reactivity towards azides. This eliminates the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living cells or in vivo.[1]
Q4: How should this compound be stored?
A4: As a triphosphate nucleotide analog, this compound should be stored under conditions that prevent its degradation. While specific supplier recommendations should always be followed, it is generally advisable to store it as a solid at -20°C or below. If in solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to inactive Cu(II).2. Degraded this compound: Improper storage or handling can lead to hydrolysis of the triphosphate chain.3. Incorrect Stoichiometry: The ratio of reactants (this compound, alkyne), copper, ligand, and reducing agent is critical.4. Low Reactant Concentration: Dilute reaction conditions can slow down the reaction rate significantly. | 1. Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Ensure the reaction is protected from excessive exposure to oxygen. Consider degassing the solvent.[9]2. Verify the integrity of the this compound stock. If possible, confirm its concentration and purity using analytical methods like HPLC.3. Optimize the stoichiometry. A common starting point is a slight excess of the alkyne-containing molecule relative to this compound. See the tables below for recommended concentration ranges.4. Increase the concentration of the reactants if possible. |
| Reaction Works Intermittently | 1. Variability in Reagent Quality: Purity of solvents and reagents can affect the outcome.2. Inconsistent pH: The pH of the reaction mixture can influence the stability of the reactants and the catalyst's activity. | 1. Use high-purity, anhydrous solvents when possible, especially for the stock solutions of reactants. Ensure all reagents are of a suitable grade for bioconjugation.2. Buffer the reaction mixture to maintain a stable pH, typically between 7 and 8.5 for CuAAC with biomolecules.[13] |
| Side Product Formation | 1. Oxidative Homocoupling of Alkyne: In the absence of sufficient reducing agent or in the presence of excess oxygen, the alkyne can dimerize.2. Modification of Other Functional Groups: If working with complex biomolecules, other functional groups might react under the chosen conditions. | 1. Increase the concentration of the reducing agent (e.g., sodium ascorbate). Ensure the reaction is well-mixed to maintain a reducing environment.2. While click chemistry is highly specific, ensure that the reaction conditions are mild enough to not affect other sensitive functionalities on your molecule of interest. |
| Difficulty in Product Purification | 1. Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.2. Excess Unreacted Starting Materials: A large excess of one reactant can co-elute with the product. | 1. Use a copper-chelating resin to remove the catalyst after the reaction is complete. For biomolecules, size exclusion chromatography or dialysis can be effective.2. Optimize the stoichiometry to minimize the excess of any single reactant. If a large excess is necessary, choose a purification method with high resolving power, such as HPLC. |
Experimental Protocols & Data
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
DMSO (for dissolving water-insoluble reactants)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in reaction buffer.
-
20 mM Alkyne-containing molecule in DMSO or reaction buffer.
-
100 mM Copper(II) sulfate in water.
-
500 mM Sodium Ascorbate in water (prepare fresh).
-
200 mM THPTA in water.[12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
This compound stock solution
-
Alkyne-containing molecule stock solution
-
THPTA stock solution
-
-
Vortex briefly to mix.
-
Add the Copper(II) sulfate stock solution and vortex.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as HPLC, solid-phase extraction, or size-exclusion chromatography, depending on the nature of the product.
-
Data Presentation: Recommended Reaction Component Concentrations
| Component | Concentration Range | Typical Starting Concentration | Notes |
| This compound | 10 µM - 1 mM | 100 µM | The optimal concentration depends on the specific application and the solubility of the reactants. |
| Alkyne-Molecule | 1 - 5 equivalents (relative to FNC-TP) | 1.2 equivalents | A slight excess of the less precious reactant is often used to drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 equivalent (relative to FNC-TP) | 0.5 equivalents | Higher concentrations can increase reaction rate but may also lead to side reactions or degradation of sensitive molecules. |
| THPTA Ligand | 1 - 5 equivalents (relative to Copper) | 2 equivalents | The ligand stabilizes the Cu(I) catalyst and protects biomolecules.[11][12] |
| Sodium Ascorbate | 5 - 50 equivalents (relative to Copper) | 10 equivalents | A significant excess is used to maintain a reducing environment and prevent catalyst oxidation.[12] |
Table of Optimized Reaction Parameters
| Parameter | Range | Optimal Condition | Considerations |
| Temperature | 4°C - 37°C | Room Temperature (~25°C) | Lower temperatures can be used for sensitive biomolecules, but reaction times will be longer. |
| pH | 6.5 - 8.5 | 7.4 | The stability of FNC-TP and the alkyne-molecule, as well as catalyst activity, can be pH-dependent.[13] |
| Reaction Time | 30 min - 24 h | 1 - 4 hours | Monitor reaction progress to determine the optimal time for your specific system. |
| Solvent | Aqueous Buffer, DMSO/Buffer, tBuOH/Buffer | Aqueous Buffer (if reactants are soluble) | Co-solvents like DMSO can be used to solubilize hydrophobic reactants, but should not exceed 20-30% of the total volume if working with proteins. |
Visualizations
Caption: Experimental workflow for CuAAC of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: FNC activation and subsequent click chemistry conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. eurekalert.org [eurekalert.org]
- 6. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral drug discovery and development: where chemistry meets with biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroeder.nd.edu [rroeder.nd.edu]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FNC-TP Trisodium: A Comparative Efficacy Analysis Against Other NRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of FNC-TP trisodium, the active triphosphate form of the novel nucleoside reverse transcriptase inhibitor (NRTI) Azvudine (also known as FNC), against other established NRTIs. The data presented is compiled from publicly available research to assist in evaluating its potential as an antiretroviral agent.
Mechanism of Action: A Dual-Threat Inhibitor
FNC operates as a potent inhibitor of HIV-1 reverse transcriptase (RT). Following cellular uptake, FNC is phosphorylated by host cellular kinases to its active form, FNC-TP. FNC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain.[1] Upon incorporation, FNC-TP acts as a chain terminator, halting further DNA synthesis and thus viral replication.[1][2] This is the primary mechanism shared with other NRTIs.
Interestingly, emerging research suggests a dual-target mechanism for Azvudine, where it may also interact with the viral infectivity factor (Vif) protein, although the primary anti-HIV activity is attributed to its role as a reverse transcriptase inhibitor.[3]
dot
Comparative Efficacy Data
The in vitro efficacy of NRTIs is typically evaluated by determining their 50% effective concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in enzymatic assays against purified HIV-1 reverse transcriptase.
In Vitro Anti-HIV-1 Activity (EC50)
The following table summarizes the EC50 values of FNC (Azvudine) against wild-type HIV-1 strains, demonstrating its high potency.
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| FNC (Azvudine) | Various | - | 0.03 - 6.92 | [4][5] |
| FNC (Azvudine) | HIV-1IIIB | C8166 | 0.11 | [6] |
| Lamivudine (3TC) | HIV-1IIIB | C8166 | 130 | [6] |
Note: Direct comparative EC50 values for the triphosphate forms are not typically measured in cell-based assays as the phosphorylation occurs intracellularly.
HIV-1 Reverse Transcriptase Inhibition (IC50)
The following table presents the IC50 values for the triphosphate forms of FNC and other NRTIs against HIV-1 reverse transcriptase. This provides a more direct comparison of the inhibitory activity of the active metabolites.
| Compound (Triphosphate Form) | Target | IC50 (µM) | Reference |
| FNC-TP | HIV-1 RT (RNA-dependent) | 5.3 | [1] |
| FNC-TP | HIV-1 RT (DNA-dependent) | 4.6 | [1] |
| Tenofovir-DP (TFV-DP) | HIV-1 RT | 0.1 | [7] |
| Emtricitabine-TP (FTC-TP) | HIV-1 RT | 0.84 | [7] |
Note: Experimental conditions can vary between studies, affecting absolute IC50 values. The data presented here is for comparative purposes.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
A common method to determine the IC50 of NRTI triphosphates against HIV-1 RT involves a primer extension assay.
Objective: To measure the concentration of an NRTI-TP required to inhibit the synthesis of a DNA strand by purified HIV-1 RT by 50%.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
A synthetic template-primer hybrid (e.g., a DNA or RNA template annealed to a labeled DNA primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
The NRTI triphosphate being tested (e.g., FNC-TP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescent scanner for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the template-primer hybrid, HIV-1 RT, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the NRTI triphosphate to the reaction tubes. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding the dNTP mix.
-
Incubation: Incubate the reaction at a physiological temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the DNA products and separate them by size using denaturing PAGE.
-
Detection: Visualize the labeled DNA products using a phosphorimager or fluorescent scanner.
-
Quantification: Quantify the amount of full-length product in each lane.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Resistance Profile
A critical aspect of any new NRTI is its activity against drug-resistant strains of HIV-1. The M184V/I mutation in the reverse transcriptase gene is a common resistance mutation selected for by lamivudine (3TC) and emtricitabine (FTC).
Studies have shown that while the M184V mutation can cause a significant reduction in susceptibility to Azvudine, the drug remains active in the nanomolar range.[6] Interestingly, in vitro resistance selection studies suggest that the M184I mutation is more frequently selected by Azvudine than M184V.[6] Molecular modeling indicates that the azido group of Azvudine creates more steric hindrance with the isoleucine at position 184 compared to valine.[6]
dot
Conclusion
This compound, the active form of Azvudine, demonstrates potent inhibition of HIV-1 reverse transcriptase. While direct, side-by-side comparative studies with a full panel of other NRTI-TPs are limited in the public domain, the available data suggests that FNC is a highly potent NRTI. Its activity against the M184V/I resistance mutation, albeit reduced, indicates potential for use in treatment-experienced patients. Further comprehensive comparative studies are warranted to fully elucidate its efficacy profile relative to other approved NRTIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chain termination - Wikipedia [en.wikipedia.org]
- 3. China approves Sincere Biotech’s oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]
- 4. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 6. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro | PLOS One [journals.plos.org]
- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: FNC-TP Trisodium and Lamivudine Triphosphate in Antiviral Research
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral drug development, particularly for chronic Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of therapy. This guide provides a detailed head-to-head comparison of two such agents in their active triphosphate forms: FNC-TP trisodium (the active metabolite of FNC, also known as Azvudine) and Lamivudine triphosphate (the active metabolite of Lamivudine). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral potency, resistance profiles, and cytotoxicity based on available experimental data.
Executive Summary
Both this compound and Lamivudine triphosphate are potent inhibitors of viral reverse transcriptase. FNC has demonstrated significant efficacy against both wild-type and Lamivudine-resistant strains of HBV. Lamivudine, a well-established antiviral, is widely used for the treatment of HIV and HBV, though its efficacy can be limited by the emergence of drug-resistant mutations. This guide presents the available data to facilitate an objective comparison of their performance characteristics.
Mechanism of Action
Both FNC-TP and Lamivudine-TP are chain-terminating nucleoside analogues. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the viral reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation and viral replication.
Validating the Antiviral Efficacy of FNC-TP Trisodium in Primary Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of FNC-TP trisodium, the active triphosphate form of the nucleoside reverse transcriptase inhibitor (NRTI) Azvudine (FNC), against key human viral pathogens. The performance of this compound is evaluated in primary cells and compared with established antiviral agents, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated potent antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), with moderate activity against Hepatitis C Virus (HCV). Its mechanism of action is the termination of the growing viral DNA chain by inhibiting viral polymerases. This guide presents a comparative analysis of its efficacy against other commercially available antiviral drugs, highlighting its potential as a therapeutic agent.
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated against HIV, HBV, and HCV, and compared with standard-of-care drugs such as Tenofovir and Sofosbuvir. The following tables summarize the 50% effective concentration (EC50) values obtained from various in vitro studies.
Table 1: Anti-HIV Activity in Primary Human Lymphocytes and Cell Lines
| Compound | Virus Strain | Cell Type | EC50 | Citation |
| FNC (Azvudine) | HIV-1 IIIB | C8166 | 0.03 - 0.11 nM | [1] |
| HIV-1 RF | C8166 | 0.03 - 0.11 nM | [1] | |
| HIV-1 KM018 | PBMCs | 6.92 nM | [1] | |
| HIV-2 ROD | C8166 | 0.018 nM | [1] | |
| Tenofovir Alafenamide (TAF) | HIV-1 | Primary Lymphoid Cells | Potent Activity (specific EC50 not stated) | [2][3] |
| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 | Primary Lymphoid Cells | Potent Activity (specific EC50 not stated) | [2][3] |
Note: While direct comparative studies in the same primary cell line are limited, the available data suggests FNC has potent anti-HIV activity.
Table 2: Anti-HBV Activity in Primary Human Hepatocytes and Cell Lines
| Compound | Cell Type | Parameter | EC50 | Citation |
| FNC (Azvudine) | HepG2.2.15 | HBsAg secretion | 0.037 µM | [4] |
| HepG2.2.15 | HBeAg secretion | 0.044 µM | [4] | |
| Tenofovir | Primary Human Hepatocytes | HBV DNA reduction | Not explicitly stated, but efficient phosphorylation to active form observed | [5][6] |
| Tenofovir Alafenamide (TAF) | Primary Human Hepatocytes | Intracellular TFV-DP levels | 5-fold higher than TDF | [7] |
Note: FNC has shown potent inhibition of HBV antigen secretion in a human hepatoma cell line. Tenofovir and its prodrugs are efficiently activated in primary human hepatocytes, indicating potent antiviral activity.
Table 3: Anti-HCV Activity in Replicon Systems
| Compound | Cell Type | EC50 | Citation |
| FNC (Azvudine) | HCV genotype 1b replicon in 2209-23 cells | 24 nM | [8] |
| Sofosbuvir | HCV genotype 1b replicon | 32 - 130 nM (across genotypes) | [9] |
Note: Both FNC and Sofosbuvir demonstrate activity against HCV in replicon systems, with FNC showing a potent EC50 value.
Mechanism of Action: Chain Termination of Viral Polymerases
This compound acts as a chain terminator of viral DNA synthesis. After the parental drug, Azvudine (FNC), enters the host cell, it is phosphorylated to its active triphosphate form, FNC-TP. This active metabolite is then incorporated into the nascent viral DNA strand by the viral reverse transcriptase (in the case of HIV) or polymerase (in the case of HBV). The presence of a 4'-azido group on the sugar moiety of FNC-TP prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral DNA chain.[10]
The efficiency of FNC-TP incorporation varies between different viral polymerases, with studies indicating a higher efficiency for HIV-1 reverse transcriptase compared to HCV RNA-dependent RNA polymerase.[10]
Caption: Mechanism of this compound antiviral activity.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are representative protocols for assessing antiviral activity in primary cells.
Anti-HIV Assay in Primary Human Blood Mononuclear Cells (PBMCs)
Objective: To determine the EC50 of an antiviral compound against HIV-1 in primary human PBMCs.
Methodology:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., FNC) and a reference drug (e.g., Tenofovir) in a cell culture medium.
-
Infection: Infect the stimulated PBMCs with a known titer of an HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or a clinical isolate in the presence of the various concentrations of the antiviral compounds.
-
Incubation: Culture the infected cells for 7 days, replenishing the medium and compounds every 2-3 days.
-
Endpoint Analysis: Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anti-HBV Assay in Primary Human Hepatocytes
Objective: To evaluate the antiviral activity of a compound against HBV in primary human hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and maintain them in a specialized hepatocyte culture medium.
-
Infection: Inoculate the hepatocytes with HBV-positive serum or a concentrated HBV viral stock.
-
Compound Treatment: After infection, treat the cells with serial dilutions of the test compound (e.g., FNC) and a reference drug (e.g., Tenofovir).
-
Incubation: Culture the treated cells for several days (typically 8-12 days), with regular medium and compound changes.
-
Endpoint Analysis:
-
HBV DNA: Quantify the amount of extracellular and intracellular HBV DNA using real-time PCR.
-
HBV Antigens: Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant by ELISA.
-
-
Data Analysis: Determine the EC50 values for the reduction in HBV DNA and viral antigens.
Caption: General workflow for in vitro antiviral assays in primary cells.
Signaling Pathway Considerations
Currently, the primary described mechanism of action for this compound is the direct inhibition of viral polymerases, leading to chain termination. There is limited publicly available information on its broader effects on host cellular signaling pathways. Further research is warranted to investigate potential off-target effects or modulation of cellular pathways that could contribute to its antiviral activity or potential toxicity.
Caption: FNC-TP's known and potential interactions.
Conclusion
This compound demonstrates potent antiviral activity against HIV and HBV, with promising activity against HCV in preclinical models. Its mechanism as a viral DNA chain terminator is well-established. While direct comparative data against other antivirals in primary human cells is still emerging, the available evidence suggests it is a strong candidate for further development. Future studies should focus on direct, head-to-head comparisons in primary cell models and elucidation of any potential interactions with host cell signaling pathways to further characterize its efficacy and safety profile.
References
- 1. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine, against human and duck HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir alafenamide in the treatment of chronic hepatitis B: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of FNC-TP Trisodium: A Comparative Analysis with Existing Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the active triphosphate form of Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1][2] A critical aspect of its preclinical and clinical evaluation is its cross-resistance profile with existing antiviral therapies. This guide provides a comprehensive comparison of the in vitro efficacy of FNC against wild-type and drug-resistant viral strains, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values of FNC against various wild-type and drug-resistant viral strains, compared with other nucleoside/nucleotide analogs where data is available. Lower EC50 values indicate greater potency.
Table 1: In Vitro Anti-HIV Activity of FNC vs. Lamivudine (3TC)[3]
| Virus Strain | Genotype/Resistance Profile | FNC EC50 (nM) | 3TC EC50 (nM) | Fold Difference (3TC/FNC) |
| HIV-1 IIIB | Wild-Type | 0.03 - 0.11 | 340 - 350 | ~3181 - 11667 |
| HIV-1 RF | Wild-Type | 0.03 - 0.11 | 190 - 200 | ~1727 - 6667 |
| HIV-1 KM018 | Clinical Isolate | 6.92 | 340 | ~49 |
| HIV-1 TC-1 | Clinical Isolate | 0.34 | >1000 | >2941 |
| HIV-1 WAN T69N | NRTI-Resistant (T69N) | 0.45 | 86.5 | ~192 |
| HIV-1 74V | NRTI-Resistant (L74V) | 0.11 | 118 | ~1072 |
| HIV-1 L10R/M46I/L63P/V82T/I84V | Protease Inhibitor-Resistant | 0.14 | 415.5 | ~2968 |
| HIV-1 RF V82F/184V | Protease Inhibitor-Resistant | 0.37 | Not Reported | - |
| pNL4-3 gp41 (36G) V38A/N42T | Fusion Inhibitor-Resistant | 0.36 | Not Reported | - |
| HIV-2 ROD | Wild-Type | 0.018 | 230 | ~12778 |
| HIV-2 CBL-20 | Wild-Type | 0.025 | 356.5 | ~14260 |
Table 2: In Vitro Anti-HBV Activity of FNC Against Wild-Type and Lamivudine-Resistant Strains[4]
| HBV Isolate | Genotype/Resistance Profile | FNC EC50 (µM) |
| Wild-Type | Clinical Isolates | 0.12 ± 0.01 |
| Lamivudine-Resistant | Clinical Isolates | 0.27 ± 0.01 |
Table 3: Biochemical Inhibition of Viral Polymerases by FNC-TP[5]
| Viral Polymerase | Virus | Relative Incorporation Efficiency of FNC-TP |
| Reverse Transcriptase (RT) | HIV-1 | High |
| RNA-dependent RNA polymerase (RdRp) | HCV | Moderate |
| RNA-dependent RNA polymerase (RdRp) | Respiratory Syncytial Virus (RSV) | Moderate |
| RNA-dependent RNA polymerase (RdRp) | Dengue Virus Type 2 (DENV-2) | Low |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Very Low |
Experimental Protocols
Cell-Based Antiviral Assays
1. Cell Lines and Viruses:
-
HIV: Human T-cell lines permissive to HIV-1 infection (e.g., C8166) or peripheral blood mononuclear cells (PBMCs) are used. Laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1 RF), clinical isolates, and strains with known resistance mutations are propagated.[3]
-
HBV: Human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15, which contains an integrated copy of the HBV genome, or HepG2 cells transiently transfected with HBV DNA) are utilized.[4][5]
2. Antiviral Assay Protocol (General):
-
Cells are seeded in 96-well microplates.
-
The cells are then infected with a standardized amount of virus in the presence of serial dilutions of the test compound (e.g., FNC) and a reference compound (e.g., lamivudine).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days for HIV, and up to 9 days for HBV).
-
Viral replication is quantified using an appropriate method:
-
HIV: Measurement of p24 antigen in the cell supernatant by ELISA or observation of virus-induced cytopathic effects (syncytia formation).[6]
-
HBV: Quantification of extracellular or intracellular HBV DNA by quantitative real-time PCR (qPCR). Secreted viral antigens (HBsAg, HBeAg) can also be measured by ELISA.[4]
-
-
The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
3. Cytotoxicity Assay:
-
To assess the toxicity of the compound, uninfected cells are incubated with the same serial dilutions of the drug.
-
Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.
Biochemical Assays for Viral Polymerase Inhibition
1. Reagents:
-
Purified recombinant viral polymerase (e.g., HIV-1 RT, HCV NS5B RdRp).
-
A primer/template nucleic acid substrate, often with one of the strands labeled (e.g., with a fluorescent dye or radioisotope).
-
The nucleoside triphosphate analog (FNC-TP) and the corresponding natural deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP).
-
Reaction buffer containing divalent cations (e.g., Mg2+) required for polymerase activity.
2. Assay Protocol (Primer Extension Assay):
-
The polymerase, primer/template complex, and the inhibitor (FNC-TP) or natural substrate are combined in the reaction buffer.
-
The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the products (extended primers) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of product is quantified by detecting the label on the primer.
-
Kinetic parameters (Km and Vmax) are determined by measuring the rate of incorporation at different substrate concentrations. The incorporation efficiency is then calculated as Vmax/Km.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of FNC as a nucleoside analog inhibitor.
Caption: Workflow for determining the EC50 of an antiviral compound.
Conclusion
The available data indicate that FNC, the parent compound of this compound, demonstrates potent in vitro activity against both wild-type and drug-resistant strains of HIV-1 and HIV-2, often exceeding the potency of lamivudine by several orders of magnitude.[3] FNC also maintains significant activity against lamivudine-resistant HBV clinical isolates, suggesting a favorable cross-resistance profile for this virus.[4] Biochemical studies have confirmed that FNC-TP acts as a chain terminator after being incorporated by viral polymerases, with high efficiency for HIV-1 reverse transcriptase.[7] Its activity against a broad spectrum of viral polymerases suggests potential for wide-ranging antiviral applications. Further clinical investigation is warranted to fully elucidate the cross-resistance profile of this compound in a clinical setting and its efficacy in combination with other antiviral agents.
References
- 1. Azvudine | Reverse Transcriptase | HBV | HCV Protease | TargetMol [targetmol.com]
- 2. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 3. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel nucleoside analogue FNC is effective against both wild-type and lamivudine-resistant HBV clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. academic.oup.com [academic.oup.com]
FNC-TP Trisodium: A Comparative Analysis of Antiviral Efficacy Against Diverse Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antiviral activity of FNC-TP trisodium against a spectrum of viral strains. FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine), a nucleoside analog, has demonstrated potent and broad-spectrum inhibitory effects against several human enteroviruses.[1][2] This document summarizes the available experimental data, details the methodologies used in these studies, and visually represents the compound's mechanism of action to facilitate informed decisions in antiviral drug development.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of FNC has been quantified against several enteroviruses, demonstrating potent inhibition at nanomolar concentrations. The data presented below summarizes the 50% effective concentration (EC50) of FNC against various viral strains and its 50% cytotoxic concentration (CC50) in human rhabdomyosarcoma (RD) cells. For a comprehensive comparison, available EC50 values for the established antiviral agents, Ribavirin and Pleconaril, are also included.
| Antiviral Agent | Viral Strain | EC50 (nM) | Cell Line | Reference |
| FNC | Enterovirus 71 (EV71) | 24.73 | RD | [1] |
| Coxsackievirus A16 (CA16) | 52.12 | RD | [1] | |
| Coxsackievirus A6 (CA6) | 13.43 | RD | [1] | |
| Coxsackievirus B3 (CVB3) | 33.78 | RD | [1] | |
| Enterovirus D68 (EVD68) | 1.548 | RD | [1] | |
| Ribavirin | Enterovirus 71 (EV71) | 266,000 (266 µM) | RD | [3] |
| Coxsackievirus A16 (CA16) | Not Available | - | - | |
| Coxsackievirus A6 (CA6) | Not Available | - | - | |
| Coxsackievirus B3 (CVB3) | Not Available | - | - | |
| Enterovirus D68 (EVD68) | Not Available | - | - | |
| Pleconaril | Enterovirus 71 (EV71) | > 100,000 (> 100 µM) | RD | [4] |
| Coxsackievirus B3 (CVB3) | 11,000 (11 µM) | Vero | [5] | |
| Coxsackievirus A16 (CA16) | Not Available | - | - | |
| Coxsackievirus A6 (CA6) | Not Available | - | - | |
| Enterovirus D68 (EVD68) | Not Available | - | - |
Cytotoxicity Data
| Compound | CC50 (µM) | Cell Line | Reference |
| FNC | 3.238 | RD | [1] |
| Pleconaril | > 42.8 | HeLa | [6] |
| Ribavirin | Not Available | - | - |
Mechanism of Action: Targeting Viral RNA Polymerase
FNC exerts its antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[7] Specifically, in enteroviruses, FNC inhibits the 3D polymerase (3Dpol).[1][7] The intracellular active form of FNC, FNC-triphosphate (FNC-TP), acts as a competitive inhibitor of the natural nucleotide substrates for the 3Dpol.[7] Incorporation of FNC-TP into the nascent viral RNA chain leads to premature termination of RNA synthesis, thus halting viral replication.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to determine the antiviral activity and cytotoxicity of FNC and other compounds against enteroviruses.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE) in cultured cells.
-
Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded into 96-well plates at a density of approximately 1.5 x 10^4 cells per well and incubated overnight to form a monolayer.[8]
-
Compound Dilution: The test compound (e.g., FNC) is serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with the specific enterovirus strain (e.g., EV71, CA16) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period of 24 to 72 hours, allowing for viral replication and the development of CPE in untreated control wells.[9]
-
CPE Assessment: The extent of CPE in each well is observed microscopically. Cell viability is then quantified using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of the remaining viable cells.[10]
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus control.[1]
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: RD cells are seeded in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Serial dilutions of the test compound are added to the cells without any virus.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using an appropriate method, such as the MTS assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Comparative Discussion
The experimental data clearly indicates that FNC is a highly potent inhibitor of a broad range of enteroviruses, with EC50 values in the low nanomolar range.[1] In a direct comparison against EV71, FNC was found to be significantly more potent than ribavirin, a broad-spectrum antiviral agent.[3] While data for pleconaril against the full panel of viruses is not available, existing data suggests it is less effective against EV71 and CVB3 compared to FNC.[4][5]
The high selectivity index of FNC (CC50/EC50) further underscores its potential as a promising antiviral candidate, indicating a wide therapeutic window where it can effectively inhibit viral replication with minimal toxicity to host cells. The mechanism of action, targeting the highly conserved viral 3D polymerase, suggests that FNC may be less prone to the development of drug resistance.
Conclusion
This compound, through its active form FNC, demonstrates superior in vitro efficacy against a variety of clinically relevant enteroviruses when compared to other antiviral agents like ribavirin and pleconaril. Its potent and broad-spectrum activity, coupled with a favorable safety profile in cell culture models, positions FNC as a strong candidate for further preclinical and clinical development for the treatment of enterovirus infections. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to evaluate and advance this promising antiviral compound.
References
- 1. The Pyrimidine Analog FNC Potently Inhibits the Replication of Multiple Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus D68 antivirals: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
In Vivo Antiviral Efficacy of FNC-TP Trisodium and Alternatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the intracellular active triphosphate form of FNC (Racivir), a nucleoside reverse transcriptase inhibitor (NRTI). Racivir itself is a racemic mixture, containing equal parts of emtricitabine and its enantiomer. Emtricitabine is a well-established antiviral agent used in the treatment of HIV and Hepatitis B Virus (HBV) infections. This guide provides a comparative analysis of the in vivo antiviral effects of emtricitabine, as a surrogate for FNC's active component, against other leading NRTIs, namely Tenofovir Disoproxil Fumarate (TDF) and Entecavir. The data presented is derived from preclinical animal models, which are crucial for evaluating the potential therapeutic efficacy of antiviral compounds before human clinical trials.
Comparative Analysis of Antiviral Efficacy in Animal Models
The following tables summarize the quantitative data from in vivo studies in relevant animal models for HBV infection. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, animal models, and viral strains.
Table 1: Antiviral Efficacy in a Murine Model of Hepatitis B Virus Replication
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Emtricitabine | Nude mice with robust HBV viremia (subcutaneously injected with HepAD38 cells) | 300 mg/kg/day | Strongly suppressed virus titers for up to 14 days post-treatment. | [1] |
| Tenofovir Disoproxil Fumarate (TDF) | Nude mice with robust HBV viremia (subcutaneously injected with HepAD38 cells) | 33 to 300 mg/kg/day | Suppressed virus replication for up to 10 days post-treatment. | [1] |
| Combination Therapy (Emtricitabine + TDF) | Nude mice with robust HBV viremia (subcutaneously injected with HepAD38 cells) | 33 mg/kg/day of each drug | Sustained suppression of virus titer (<1 log10 unit from pretreatment levels) at 14 days post-treatment. Single-drug treatments resulted in virus titers 1.5 to 2 log units above initial levels. | [1][2] |
Table 2: Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B Virus Infection
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Emtricitabine | Chronically infected woodchucks with Woodchuck Hepatitis Virus (WHV) | Not specified in abstract | Significantly reduced viremia and intrahepatic WHV replication in a dose-dependent manner. | [3] |
| Entecavir | Chronically infected woodchucks with WHV | 0.5 mg/kg/day (orally) for 8 weeks | Serum WHV DNA levels were reduced to undetectable levels (average >4 log10 reduction) by the fifth week of daily therapy. | [4] |
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
Emtricitabine, Tenofovir, and Entecavir are all classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV and hepadnaviruses like HBV.
Caption: Mechanism of action for Nucleoside Reverse Transcriptase Inhibitors.
Experimental Protocols
Murine Model of HBV Replication
-
Animal Model: Nude mice.
-
Induction of Viremia: Subcutaneous injection of HepAD38 cells, which are human hepatoblastoma cells that inducibly replicate HBV.
-
Treatment: Antiviral compounds (Emtricitabine, TDF, or combination) were administered daily via oral gavage.
-
Monitoring: Serum HBV DNA levels were quantified by real-time PCR at various time points during and after treatment.
-
Toxicity Assessment: Serum alanine aminotransferase (ALT) levels and tumor weights were monitored to assess for drug-related toxicity.[2]
Woodchuck Model of Chronic WHV Infection
-
Animal Model: Eastern woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV), a close relative of HBV.
-
Treatment: Entecavir was administered orally once daily.
-
Monitoring: Serum WHV DNA levels were monitored by dot-blot analysis and PCR. Liver biopsies were taken to assess intrahepatic viral replication and the presence of covalently closed circular DNA (cccDNA).
-
Long-term Outcomes: Animals were monitored for the development of hepatocellular carcinoma (HCC).[4][5]
Experimental Workflow for In Vivo Antiviral Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antiviral compounds in an animal model of HBV infection.
Caption: General workflow for in vivo antiviral efficacy studies.
Conclusion
The available in vivo data from animal models demonstrates that emtricitabine, the active component of FNC, exhibits significant antiviral activity against hepadnaviruses. In a murine model of HBV, emtricitabine effectively suppressed viral titers. When used in combination with TDF, a synergistic effect was observed, leading to more sustained viral suppression than with either agent alone.[1][2] In the woodchuck model, a well-established predictor of clinical efficacy for HBV therapeutics, emtricitabine also demonstrated a dose-dependent reduction in viremia and intrahepatic viral replication.[3]
Compared to other established NRTIs, emtricitabine's efficacy appears comparable. TDF also shows robust viral suppression in the murine model, and Entecavir demonstrates potent and long-term antiviral effects in the woodchuck model.[1][4] The choice of therapeutic agent in a clinical setting would likely depend on a variety of factors including potency, resistance profile, long-term safety, and patient-specific considerations. Further head-to-head comparative studies in the same animal models would be beneficial for a more direct comparison of the antiviral potency of these compounds.
References
- 1. Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Oral Administration of Emtricitabine on Woodchuck Hepatitis Virus Replication in Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of FNC-TP Trisodium as a Nucleoside Reverse Transcriptase Inhibitor (NRTI): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FNC-TP trisodium (the active triphosphate form of Azvudine) with established Nucleoside Reverse Transcriptase Inhibitors (NRTIs) for the treatment of Human Immunodeficiency Virus (HIV). The information presented is based on available preclinical and clinical data to assist in the independent verification of its efficacy and mechanism of action.
Executive Summary
This compound is the intracellular active metabolite of the prodrug Azvudine (FNC).[1][2][3] FNC has demonstrated potent in vitro activity against both HIV-1 and HIV-2, positioning it as a significant compound in the landscape of antiretroviral therapy.[4][5][6][7] Its mechanism of action is consistent with that of other NRTIs, involving the termination of viral DNA chain elongation by inhibiting the HIV reverse transcriptase enzyme.[8][9][10] Notably, studies have indicated that FNC exhibits a significantly higher potency against wild-type HIV-1 strains when compared to Lamivudine (3TC) and maintains activity against certain NRTI-resistant strains.[4][7]
Comparative Efficacy of NRTIs
The following tables summarize the 50% effective concentration (EC50) values for FNC and other widely used NRTIs against HIV. These values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based assays. It is important to note that EC50 values can vary depending on the specific cell line, viral strain, and experimental conditions used.
Table 1: In Vitro Anti-HIV-1 Activity (EC50)
| Compound | Virus Strain(s) | Cell Line(s) | EC50 Range | Citation(s) |
| FNC (Azvudine) | HIV-1 IIIB, HIV-1 RF, various clinical isolates | C8166, PBMC | 0.03 - 6.92 nM | [4][5][6][7] |
| Lamivudine (3TC) | HIV-1 LAV, various strains | PBMC, MT-4 | 0.0018 - 15 µM | [1][11] |
| Zidovudine (AZT) | HIV-1 3B, TEKI | Human H9 cells, PBMC | 0.3 nM - 0.004 µM | [12] |
| Tenofovir (TFV) | Wild-type | - | EC50 ~411 fmol/10^6 cells for high viral inoculum |
Table 2: In Vitro Anti-HIV-2 Activity (EC50)
| Compound | Virus Strain(s) | Cell Line(s) | EC50 Range | Citation(s) |
| FNC (Azvudine) | Clinical isolates | - | 0.018 - 0.025 nM | [4][5][6][7] |
| Lamivudine (3TC) | - | - | - | - |
| Zidovudine (AZT) | HIV-2 | - | - | [8] |
| Tenofovir (TFV) | HIV-2 | - | - | [13] |
Mechanism of Action: NRTI Signaling Pathway
NRTIs are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The incorporation of the NRTI analogue results in the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[8][9][10]
Caption: General signaling pathway of NRTI action.
Experimental Protocols
The determination of the antiviral activity of NRTIs typically involves cell-based assays. While specific protocols may vary between laboratories, the general workflow involves the following key steps:
-
Cell Culture: Maintenance of susceptible cell lines (e.g., C8166, MT-2, or peripheral blood mononuclear cells - PBMCs) in appropriate culture media.
-
Virus Propagation: Production and titration of HIV stocks to determine the viral concentration.
-
Antiviral Assay:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound (e.g., FNC) and control drugs are added to the wells.
-
A known amount of HIV is added to infect the cells.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Syncytia Formation Assay: In some cell lines, HIV infection leads to the formation of multinucleated giant cells (syncytia), which can be counted.[6]
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase) upon successful infection and replication.[14]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.
Caption: Typical experimental workflow for NRTI verification.
Conclusion
The available data strongly support the classification of this compound as a potent NRTI. Its high in vitro efficacy against both HIV-1 and HIV-2, including some drug-resistant strains, underscores its potential as a valuable component of antiretroviral therapy. The provided comparative data and generalized experimental protocols offer a framework for researchers and drug development professionals to conduct independent verification and further explore the clinical utility of this compound. Further studies with standardized methodologies are warranted to facilitate more direct comparisons across different NRTIs.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. In vitro and ex vivo inhibition of human telomerase by anti-HIV nucleoside reverse transcriptase inhibitors (NRTIs) but not by non-NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FNC-TP Trisodium
Researchers and scientists in the fast-paced world of drug development require immediate and reliable safety information to ensure a secure laboratory environment. This guide provides essential safety protocols and logistical plans for handling FNC-TP trisodium, a potent nucleoside reverse transcriptase inhibitor. By adhering to these procedures, you can minimize risks and focus on your critical research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment [1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling powdered chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Impervious Clothing | A fully buttoned laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, chemical-resistant overalls or an apron should be worn. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood to avoid dust and aerosol formation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Whenever possible, handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Locate and ensure the accessibility of an emergency eyewash station and safety shower before beginning work.[1]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store the powdered form of this compound at -20°C.[1]
-
If in a solvent, store at -80°C.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Emergency and Disposal Plan
Proper planning for accidental exposure and disposal is a critical component of laboratory safety.
Accidental Release Measures [1]
| Situation | Action |
| Spill | 1. Evacuate non-essential personnel from the area.2. Wear full personal protective equipment.3. For solutions, absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite).4. For powder, carefully sweep or vacuum the spill, avoiding dust generation.5. Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.6. Collect all contaminated materials in a sealed container for proper disposal. |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do.3. Seek prompt medical attention. |
| Skin Contact | 1. Immediately rinse the affected skin area thoroughly with large amounts of water.2. Remove contaminated clothing and shoes.3. Seek medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.2. If breathing is difficult, provide respiratory support.3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water.2. Do NOT induce vomiting. 3. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] This typically involves:
-
Collecting the waste in a clearly labeled, sealed container.
-
Disposing of the container through an approved hazardous waste disposal facility.
-
Preventing the release of the substance into the environment, including drains and water courses.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
